Butyrolactone 3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUTZJZABSZRQ-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435253 | |
| Record name | Butyrolactone 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778649-18-6 | |
| Record name | Butyrolactone 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylene-4-hydroxycarbonyl-5-(1-propyl)-tetrahydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Butyrolactone I: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrolactone I is a naturally occurring small molecule that has garnered significant interest in cell biology and oncology for its potent and selective inhibition of cyclin-dependent kinases (CDKs). As a critical regulator of the cell cycle, the inhibition of CDKs by Butyrolactone I leads to cell cycle arrest at the G1/S and G2/M transitions, ultimately inhibiting cell proliferation. This technical guide provides an in-depth exploration of the mechanism of action of Butyrolactone I, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are summarized, and detailed protocols for key experiments are provided to facilitate further research and development.
Core Mechanism of Action: Competitive Inhibition of Cyclin-Dependent Kinases
Butyrolactone I exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of cyclin-dependent kinases.[1] This mode of action prevents the transfer of a phosphate group from ATP to the protein substrates of the CDKs, thereby halting the downstream signaling cascades that drive the cell cycle.
The primary targets of Butyrolactone I are key regulators of cell cycle progression, including:
-
CDK1 (Cdc2): In complex with Cyclin B, CDK1 is essential for the transition from the G2 phase to mitosis (M phase). Butyrolactone I inhibits CDK1, leading to arrest at the G2/M checkpoint.[2][3]
-
CDK2: In association with Cyclin E and Cyclin A, CDK2 governs the transition from the G1 phase to the DNA synthesis (S) phase. Inhibition of CDK2 by Butyrolactone I results in a G1/S phase arrest.[2]
-
CDK5: While primarily known for its role in neuronal development, CDK5 activity is also implicated in some cancers. Butyrolactone I is a potent inhibitor of CDK5.[4]
The selectivity of Butyrolactone I is a key feature, as it shows minimal inhibition against other protein kinases such as protein kinase A (PKA), protein kinase C (PKC), and MAP kinase at concentrations where it effectively blocks CDK activity.[1]
Signaling Pathway of Butyrolactone I Action
The inhibitory action of Butyrolactone I on CDKs disrupts the normal phosphorylation cascade that regulates the cell cycle. Two key phosphorylation events that are inhibited are:
-
Phosphorylation of the Retinoblastoma Protein (pRb): In the G1 phase, the CDK2/Cyclin E complex phosphorylates pRb. This phosphorylation event releases the transcription factor E2F, which then activates the transcription of genes necessary for DNA synthesis. By inhibiting CDK2, Butyrolactone I prevents pRb phosphorylation, keeping E2F sequestered and thus blocking entry into the S phase.[2]
-
Phosphorylation of Histone H1: The CDK1/Cyclin B complex phosphorylates Histone H1, a crucial step for chromosome condensation and entry into mitosis. Butyrolactone I's inhibition of CDK1 prevents this phosphorylation, leading to a halt at the G2/M transition.[2]
References
- 1. (Open Access) Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase. (1993) | Masatoshi Kitagawa | 241 Citations [scispace.com]
- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
Butyrolactone I: A Technical Guide to its Function as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I is a naturally occurring small molecule, originally isolated from Aspergillus terreus, that has garnered significant interest in the field of cell cycle regulation and oncology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). As an ATP-competitive inhibitor, Butyrolactone I has been instrumental in elucidating the roles of specific CDKs in cell cycle progression and has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of Butyrolactone I's mechanism of action, its inhibitory profile, the cellular consequences of its activity, and detailed experimental protocols for its study.
Mechanism of Action
Butyrolactone I exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of CDKs.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to the CDK's substrate proteins, thereby halting the downstream signaling cascades that drive cell cycle progression. The primary targets of Butyrolactone I are CDK1 (also known as cdc2) and CDK2, key regulators of the G2/M and G1/S transitions, respectively.[2] It also demonstrates potent inhibition of CDK5.[3]
Quantitative Inhibitory Profile
The efficacy and selectivity of Butyrolactone I as a CDK inhibitor have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of Butyrolactone I required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [3] |
| CDK2/cyclin A | 1.38 | [3] |
| CDK2/cyclin E | 0.66 | [3] |
| CDK5/p25 | 0.17 | [3] |
| CDK5/p35 | 0.22 | [3] |
| CDK3 | Not Significantly Affected | [3] |
| CDK6 | Not Significantly Affected | [3] |
| CDK7 | Not Significantly Affected | [3] |
| CDK9 | Not Significantly Affected | [3] |
| Mitogen-activated protein kinase (MAPK) | Higher IC50 values | [4] |
| Protein kinase A (PKA) | Higher IC50 values | [4] |
| Protein kinase C (PKC) | Higher IC50 values | [4] |
| Epidermal growth factor receptor (EGFR) kinase | Higher IC50 values | [4] |
Effects on Cell Cycle and Signaling Pathways
By inhibiting key CDKs, Butyrolactone I induces cell cycle arrest at both the G1/S and G2/M transitions.[2] Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (pRb), a critical step for the G1 to S phase transition.[2] This leads to the accumulation of cells in the G1 phase. Inhibition of CDK1/cyclin B, the maturation-promoting factor (MPF), results in a G2/M arrest.[5]
Beyond its direct effects on CDKs, Butyrolactone I has been shown to modulate other critical cellular pathways:
-
p21 Degradation: Butyrolactone I can induce the degradation of the CDK inhibitor p21 (WAF1/CIP1) through the proteasomal pathway in a p53-independent manner.[4][6] This represents a complex regulatory feedback loop where a CDK inhibitor paradoxically leads to the degradation of an endogenous CDK inhibitor.
-
NF-κB Pathway Inhibition: Butyrolactone I has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[7][8][9] It has been shown to suppress the phosphorylation of the p65 subunit of NF-κB and the inhibitor of NF-κB (IκB), preventing the nuclear translocation of p65.[7][8]
Mandatory Visualizations
Caption: Competitive inhibition of CDK by Butyrolactone I.
Caption: Overview of signaling pathways affected by Butyrolactone I.
Caption: Workflow for characterizing Butyrolactone I's CDK inhibition.
Experimental Protocols
In Vitro CDK Kinase Assay
This protocol outlines a general method for determining the IC50 value of Butyrolactone I against a specific CDK/cyclin complex.
Materials:
-
Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)
-
Histone H1 (as a substrate)
-
Butyrolactone I stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of Butyrolactone I in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, the CDK/cyclin complex, and the substrate (Histone H1).
-
Add the diluted Butyrolactone I or DMSO (for control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid.
-
Rinse the papers with acetone and let them air dry.
-
Place the dry papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Butyrolactone I concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Butyrolactone I concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of Butyrolactone I on the cell cycle distribution of a cell line.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Butyrolactone I
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Butyrolactone I or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of Butyrolactone I-treated cells to the control cells.
Conclusion
Butyrolactone I remains a valuable tool for researchers studying the intricacies of cell cycle control. Its well-characterized inhibitory profile against key CDKs, coupled with its effects on other important signaling pathways, makes it a powerful probe for dissecting cellular regulation. The experimental protocols provided in this guide offer a starting point for the investigation of Butyrolactone I and other potential CDK inhibitors, contributing to the ongoing efforts in cancer research and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Butyrolactone-I from Coral-Derived Fungus Aspergillus terreus Attenuates Neuro-Inflammatory Response via Suppression of NF-κB Pathway in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Butyrolactone I on p21 Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Butyrolactone I, a potent cyclin-dependent kinase (CDK) inhibitor, on the expression of the cell cycle regulator p21 (also known as WAF1/CIP1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.
Core Findings: Butyrolactone I Induces Proteasomal Degradation of p21
Butyrolactone I has been identified as a potent inhibitor of p21 protein expression.[1][2] This effect is not due to a reduction in gene transcription, as p21 mRNA levels remain unchanged upon treatment with Butyrolactone I.[1] Instead, Butyrolactone I accelerates the degradation of the p21 protein through the proteasomal pathway.[1][2] This mechanism has been observed to be independent of the tumor suppressor p53 status of the cells.[1][2]
Data Presentation
The following tables summarize the quantitative effects of Butyrolactone I on p21 protein expression in various experimental settings.
Table 1: Dose-Dependent Effect of Butyrolactone I on p21 Protein Expression
| Cell Line | p53 Status | Butyrolactone I Concentration | Treatment Duration | Effect on p21 Protein Level | Reference |
| H460 (Human Lung Cancer) | Wild-type | 25 µM | 24 hours | Dose-dependent decrease | [1] |
| 50 µM | 24 hours | Dose-dependent decrease | [1] | ||
| 75 µM | 24 hours | Undetectable | [1] | ||
| 100 µM | 24 hours | Undetectable | [1] | ||
| 200 µM | 24 hours | Undetectable | [1] | ||
| SW480 (Human Colon Cancer) | Mutant | 25 µM | 24 hours | Dose-dependent decrease | [1] |
| 50 µM | 24 hours | Dose-dependent decrease | [1] | ||
| 75 µM | 24 hours | Significant decrease | [1] | ||
| 100 µM | 24 hours | Significant decrease | [1] | ||
| 200 µM | 24 hours | Significant decrease | [1] |
Table 2: Time-Course of Butyrolactone I-Mediated p21 Degradation
| Cell Line | Butyrolactone I Concentration | Treatment Duration | Effect on p21 Protein Level | Reference |
| H460 | 75 µM | 6 hours | Substantially reduced | [1] |
| 12 hours | Further reduced | [1] | ||
| 24 hours | Undetectable | [1] |
Table 3: Effect of Butyrolactone I in Combination with Other Agents on p21 Expression
| Cell Line | Treatment | Effect on p21 Protein Level | Reference |
| H460 | Etoposide (DNA damaging agent) | Increased | [1] |
| Etoposide + Butyrolactone I | Decreased compared to etoposide alone | [1] | |
| H460 & SW480 | Butyrolactone I + Lactacystin (proteasome inhibitor) | Rescued expression (degradation blocked) | [1][2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of Butyrolactone I-induced p21 degradation and the logical flow of the experimental designs.
Caption: Signaling pathway of Butyrolactone I-induced p21 degradation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatments
This protocol outlines the general culture of H460 and SW480 cells and their treatment with Butyrolactone I, etoposide, and lactacystin.
-
Cell Lines:
-
H460 human non-small cell lung cancer cells (wild-type p53)
-
SW480 human colon carcinoma cells (mutant p53)
-
-
Culture Media: Appropriate media and supplements for the specific cell line (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum and antibiotics).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatments:
-
Butyrolactone I (BL): Prepare a stock solution in DMSO. For dose-response experiments, treat cells with final concentrations of 0, 25, 50, 75, 100, and 200 µM for 24 hours.[1] For time-course experiments, treat cells with 75 µM BL and harvest at 6, 12, and 24 hours.[1]
-
Etoposide: To induce p21, treat cells with a final concentration of 0.2 µM etoposide.[1] For co-treatment, add 75 µM BL along with etoposide.
-
Lactacystin: To inhibit the proteasome, pre-treat cells with lactacystin at an effective concentration (e.g., 10 µM) for a sufficient duration before and during Butyrolactone I treatment.
-
Caption: General workflow for cell culture and treatment.
Western Blot Analysis for p21 Protein Expression
This protocol is for the detection and relative quantification of p21 protein levels.
-
Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel (e.g., 12% for p21).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p21 overnight at 4°C. A primary antibody for a loading control (e.g., actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: Workflow for Western blot analysis of p21.
Northern Blot Analysis for p21 mRNA Expression
This protocol is to assess the levels of p21 mRNA.
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[1]
-
RNA Quantification and Quality Check: Determine RNA concentration and purity using a spectrophotometer. Assess RNA integrity by running a small amount on a denaturing agarose gel.
-
Denaturing Agarose Gel Electrophoresis: Separate 10-20 µg of total RNA on a formaldehyde-containing agarose gel.
-
RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary action or a vacuum blotting system.
-
UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.
-
Probe Preparation: Prepare a labeled DNA or RNA probe specific for p21 mRNA. A 2.1 kb NotI fragment from a p21 cDNA-containing plasmid (e.g., pCEP4-p21) can be used.[1] The probe is typically labeled with 32P.
-
Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer, then add the labeled probe and hybridize overnight at an appropriate temperature (e.g., 42-68°C).
-
Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detection: Expose the membrane to X-ray film or a phosphorimager screen to detect the hybridized probe.
-
Loading Control: Verify equal loading by staining the gel with ethidium bromide before transfer or by hybridizing the membrane with a probe for a housekeeping gene (e.g., GAPDH).[1]
Caption: Workflow for Northern blot analysis of p21 mRNA.
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol is for analyzing the cell cycle distribution of cells treated with Butyrolactone I.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Acquire a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by FACS.
References
An In-Depth Technical Guide to Butyrolactone I: Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrolactone I, a secondary metabolite isolated from the fungus Aspergillus terreus, has garnered significant attention in the scientific community for its potent and selective inhibitory activity against cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the discovery and origin of Butyrolactone I, its mechanism of action as a cell cycle inhibitor, and detailed experimental protocols for its isolation, characterization, and biological evaluation. Quantitative data on its kinase inhibitory profile are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-tumor agent.
Discovery and Origin
Butyrolactone I is a natural product produced by the filamentous fungus Aspergillus terreus.[1][2] Its discovery arose from screenings of microbial metabolites for potential pharmacological activities. Structurally, it is characterized as α-oxo-β-(p-hydroxyphenyl)-γ-(p-hydroxy-m-3,3-dimethylallyl-benzyl)-γ-methoxycarbonyl-γ-butyrolactone.[2] Beyond its potential as a therapeutic agent, Butyrolactone I also plays a role as a self-regulating factor within its producing organism, influencing morphological changes, sporulation, and the production of other secondary metabolites.[2]
Mechanism of Action: A Selective CDK Inhibitor
The primary mechanism of action of Butyrolactone I is its function as a selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[3] CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. By binding to the ATP-binding pocket of specific CDKs, Butyrolactone I prevents the phosphorylation of their target substrates, thereby halting the cell cycle at critical checkpoints.
Butyrolactone I exhibits potent inhibitory activity against CDK1 (cdc2) and CDK2 , which are key regulators of the G2/M and G1/S transitions of the cell cycle, respectively.[4] Inhibition of these kinases leads to cell cycle arrest, preventing cell proliferation. This selective inhibition of CDKs makes Butyrolactone I a molecule of interest for the development of anti-cancer therapies.
Signaling Pathway of Butyrolactone I in Cell Cycle Regulation
The following diagram illustrates the key regulatory points of the cell cycle and the inhibitory effect of Butyrolactone I.
Caption: Butyrolactone I inhibits CDK1 and CDK2, blocking G1/S and G2/M transitions.
Quantitative Data: Kinase Inhibitory Profile
The potency and selectivity of Butyrolactone I have been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its inhibitory activity.
| Kinase Target | IC50 (µM) |
| CDK1/Cyclin B | 0.13 |
| CDK2/Cyclin A | 0.35 |
| CDK5/p25 | 0.16 |
| DYRK1A | >10 |
| CK1 | >10 |
| GSK-3α/β | >10 |
Data compiled from multiple sources.[5]
Experimental Protocols
Isolation and Purification of Butyrolactone I from Aspergillus terreus
The following protocol outlines a general procedure for the isolation and purification of Butyrolactone I from fungal cultures. Specific details may vary based on the Aspergillus terreus strain and culture conditions.
Caption: General workflow for the isolation of Butyrolactone I from Aspergillus terreus.
Methodology:
-
Fungal Culture: Aspergillus terreus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites. Culture conditions such as media composition, temperature, and incubation time are optimized for maximal yield.[6]
-
Extraction: The culture broth and/or mycelia are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.[7]
-
Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the different components. This often involves initial fractionation by column chromatography using silica gel.[8]
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing Butyrolactone I.
-
Purification: The fractions enriched with Butyrolactone I are further purified using methods such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.[7]
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 value of Butyrolactone I against a specific kinase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified active kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Butyrolactone I is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA or by heating.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction using a luciferase-luciferin system.[9]
-
-
IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of Butyrolactone I. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of Butyrolactone I on the cell cycle distribution of a cancer cell line using flow cytometry with propidium iodide (PI) staining.
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to attach. The cells are then treated with different concentrations of Butyrolactone I or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.[11]
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 and G2/M phases after treatment with Butyrolactone I would indicate cell cycle arrest at these checkpoints.
Conclusion
Butyrolactone I stands out as a significant natural product with well-defined biological activity. Its selective inhibition of key cell cycle regulators, CDK1 and CDK2, underscores its potential as a lead compound in the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating further investigation into the therapeutic applications of this fascinating molecule.
References
- 1. Butyrolactones from the fungus Aspergillus terreus BCC 4651 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrolactone I Quantification from Lovastatin Producing Aspergillus terreus Using Tandem Mass Spectrometry—Evidence of Signalling Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Butyrolactone I derivatives from Aspergillus terreus carrying an unusual sulfate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Butyrolactone I: A Technical Guide to Target Specificity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I, a natural product isolated from Aspergillus terreus, has emerged as a significant tool in cell biology and cancer research due to its potent and selective inhibitory effects on cyclin-dependent kinases (CDKs). As an ATP-competitive inhibitor, Butyrolactone I plays a crucial role in elucidating the intricate signaling pathways that govern cell cycle progression and has been investigated for its therapeutic potential. This technical guide provides an in-depth overview of Butyrolactone I's target specificity, mechanism of action, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
Butyrolactone I exerts its biological effects primarily by inhibiting the activity of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, Butyrolactone I prevents the transfer of a phosphate group from ATP to their respective protein substrates. This inhibition of phosphorylation events halts the progression of the cell cycle at critical checkpoints, namely the G1/S and G2/M transitions.[1][2] The consequences of this inhibition include the prevention of retinoblastoma protein (pRB) phosphorylation, a key event for entry into the S phase, and the inhibition of histone H1 phosphorylation, which is necessary for entry into mitosis.[1]
Target Specificity: Quantitative Analysis
The efficacy and selectivity of a kinase inhibitor are paramount for its utility as a research tool and a potential therapeutic agent. Butyrolactone I has been demonstrated to selectively inhibit a subset of CDKs with high potency. The following table summarizes the in vitro inhibitory activity of Butyrolactone I against a panel of cyclin-dependent kinases.
| Kinase Target | Cyclin Partner | IC50 (µM) | Reference |
| CDK1 (cdc2) | Cyclin B | 0.65 | [1] |
| CDK2 | Cyclin A | 1.38 | [1] |
| CDK2 | Cyclin E | 0.66 | [1] |
| CDK5 | p25 | 0.17 | [1] |
| CDK5 | p35 | 0.22 | [1] |
| CDK3 | - | Not significant | [1] |
| CDK6 | - | Not significant | [1] |
| CDK7 | - | Not significant | [1] |
| CDK9 | - | Not significant | [1] |
IC50 values represent the concentration of Butyrolactone I required to inhibit 50% of the kinase activity in vitro.
Notably, Butyrolactone I shows limited inhibitory activity against other kinase families such as Protein Kinase A (PKA), Protein Kinase C (PKC), MAP kinase, and EGF receptor-tyrosine kinase, highlighting its specificity for the CDK family.[1][2][3]
Signaling Pathway Inhibition
Butyrolactone I's inhibition of CDKs has profound effects on cell cycle regulation. The following diagram illustrates the key signaling pathway affected by Butyrolactone I.
Experimental Protocols
The characterization of Butyrolactone I's activity relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of Butyrolactone I to inhibit the activity of a specific CDK in a cell-free system.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration close to the Kₘ of the target kinase.
-
Substrate: Use a generic or specific peptide substrate for the kinase (e.g., Histone H1 for CDK1/Cyclin B).
-
Butyrolactone I: Prepare a serial dilution of Butyrolactone I in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the purified active kinase and its corresponding substrate.
-
Add the various dilutions of Butyrolactone I or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Add the ADP-Glo™ Reagent to deplete unused ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of Butyrolactone I relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Butyrolactone I concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of Butyrolactone I on cultured cells.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Butyrolactone I in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Butyrolactone I or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of Butyrolactone I relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Butyrolactone I concentration to determine the IC50 value.[4][5][6][7][8]
-
Western Blot Analysis of pRb Phosphorylation
This technique is used to detect the phosphorylation status of the retinoblastoma protein (pRb), a direct substrate of G1 CDKs, in cells treated with Butyrolactone I.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat them with various concentrations of Butyrolactone I or a vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-pRb Ser807/811) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total pRb or a housekeeping protein like β-actin or GAPDH.
-
-
Data Analysis:
Logical Relationship of Target Specificity
The specificity of Butyrolactone I for certain CDKs is a key determinant of its biological effects. The following diagram illustrates this logical relationship.
Conclusion
Butyrolactone I is a valuable research tool for dissecting the roles of specific cyclin-dependent kinases in cellular processes. Its well-defined mechanism of action as an ATP-competitive inhibitor and its selectivity for a subset of CDKs make it a powerful agent for studying cell cycle control and for exploring potential therapeutic strategies in diseases characterized by aberrant cell proliferation. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of Butyrolactone I and other kinase inhibitors in a research setting.
References
- 1. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bu.edu [bu.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Butyrolactone I: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrolactone I, a natural product isolated from Aspergillus terreus, is a potent, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] By targeting key regulators of the cell cycle, Butyrolactone I induces cell cycle arrest, primarily at the G1/S and G2/M transitions, and can trigger apoptosis.[2] Its selectivity for CDKs, including Cdk1, Cdk2, and Cdk5, makes it a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics.[3] This guide provides an in-depth overview of the core downstream signaling pathways affected by Butyrolactone I, presents quantitative data on its activity, details relevant experimental protocols, and offers visual representations of these complex biological processes.
Core Mechanism of Action
Butyrolactone I exerts its biological effects primarily through the competitive inhibition of the ATP-binding site on cyclin-dependent kinases.[2] This action prevents the phosphorylation of key substrate proteins that are essential for cell cycle progression. The most significantly inhibited kinases are Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and Cdk5/p25.[3] This inhibition is the lynchpin of its downstream effects, leading to halts in the cell cycle at critical checkpoints.
Downstream Signaling Pathways
The inhibition of Cdk1 and Cdk2 by Butyrolactone I directly impacts the two major checkpoints in the cell cycle: the G1/S transition and the G2/M transition.
G1/S Phase Arrest: The Rb-E2F Pathway
Progression from the G1 to the S phase is critically dependent on the activity of Cdk2/cyclin E and Cdk2/cyclin A complexes. A primary substrate of these complexes is the Retinoblastoma protein (pRb).
-
Normal Progression : In a healthy cell cycle, Cdk2 complexes phosphorylate pRb. This phosphorylation causes pRb to release the transcription factor E2F.
-
E2F Activation : Once liberated, E2F activates the transcription of genes necessary for DNA replication and S-phase entry.
-
Butyrolactone I Intervention : By inhibiting Cdk2, Butyrolactone I prevents the phosphorylation of pRb.[4] Consequently, pRb remains in its active, hypophosphorylated state and sequesters E2F.
-
Cell Cycle Arrest : The inactivation of E2F blocks the expression of S-phase genes, leading to an arrest of the cell cycle at the G1/S boundary.[5]
G2/M Phase Arrest: Cdk1/Cyclin B (MPF) Inhibition
The transition from G2 to mitosis (M phase) is orchestrated by the Cdk1/cyclin B complex, also known as the Maturation-Promoting Factor (MPF).
-
Normal Progression : Cdk1 activation is a hallmark of mitotic entry. It phosphorylates a multitude of proteins involved in nuclear envelope breakdown, chromosome condensation, and spindle formation.
-
Butyrolactone I Intervention : Butyrolactone I potently inhibits Cdk1 (also known as cdc2 kinase), preventing the activation of MPF.[6][7]
-
Cell Cycle Arrest : This inhibition leads to an accumulation of cells in the G2 phase, as they are unable to initiate the molecular events required for mitosis.[6][7] In some cases, this can lead to "mitotic skipping," where cells exit the cell cycle and may become polyploid.[7]
Other Signaling Pathways
Recent research has expanded the known bioactivity of Butyrolactone I beyond CDK inhibition.
-
NF-κB Pathway : Butyrolactone I has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This suggests potential anti-inflammatory applications.[1][8]
-
JAK-STAT Pathway : In models of kidney disease, Butyrolactone I was found to target and inhibit JAK1 phosphorylation, subsequently downregulating the JAK-STAT signaling pathway. This action was linked to reduced inflammation, ferroptosis, and reactive oxygen species (ROS) production.[9]
-
Apoptosis : Prolonged cell cycle arrest induced by Butyrolactone I can lead to programmed cell death (apoptosis).[2] This can be associated with the modulation of apoptosis-related proteins like Bax and the activation of caspases.[2][10]
Quantitative Data
The efficacy of Butyrolactone I has been quantified across various kinases and cell lines.
Table 1: Kinase Inhibition Profile
| Kinase Complex | IC50 (µM) |
| Cdk5/p25 | 0.17[3] |
| Cdk5/p35 | 0.22[3] |
| Cdk1/cyclin B | 0.65[3] |
| Cdk2/cyclin E | 0.66[3] |
| Cdk2/cyclin A | 1.38[3] |
| Cdk3, Cdk6, Cdk7, Cdk9 | No significant inhibition[3] |
Table 2: Cellular Activity
| Cell Line | Effect | IC50 / Concentration |
| HL-60 (Human Leukemia) | Anti-cancer activity | 13.2 µM[2] |
| PC-3 (Prostate Cancer) | Anti-cancer activity | 41.7 µM[2] |
| PC-14 (Lung Cancer) | cdc2 kinase inhibition | ~20 µg/mL (~47 µM)[6] |
| DU145, PC-3, LNCaP | G2/M Arrest | 35-100 µM[2] |
Experimental Protocols
In Vitro CDK Kinase Assay
This protocol is used to determine the direct inhibitory effect of Butyrolactone I on a specific CDK complex.
Methodology:
-
Reaction Setup : Prepare a reaction mixture in a microplate containing kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a specific peptide substrate for the CDK, and the purified, active CDK/cyclin complex (e.g., Cdk1/cyclin B).[11][12]
-
Inhibitor Addition : Add varying concentrations of Butyrolactone I (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction : Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo™ which measures ADP production).[12][13]
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 30-90 minutes).[12][14]
-
Termination & Detection :
-
Radiolabeled : Stop the reaction and spot the mixture onto a membrane (e.g., streptavidin-coated for biotinylated peptides). Wash away excess ATP and measure the incorporated radioactivity using a phosphorimager.[12]
-
Luminescence (ADP-Glo™) : Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the resulting luminescence.[12]
-
-
Data Analysis : Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterolactone Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrolactone I blocks the transition of acute kidney injury to chronic kidney disease in mice by targeting JAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of G2-M phase arrest and apoptosis by alpha-methylene-gamma-butyrolactones in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. frontiersin.org [frontiersin.org]
Butyrolactone I: A Deep Dive into its Structure-Activity Relationship as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Butyrolactone I, a natural product isolated from Aspergillus terreus, has garnered significant attention in the field of oncology and cell cycle research due to its potent and selective inhibition of cyclin-dependent kinases (CDKs).[1] As critical regulators of cell cycle progression, CDKs represent a key target for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Butyrolactone I, offering valuable insights for researchers and drug development professionals engaged in the design of next-generation CDK inhibitors. We will explore the quantitative data on its inhibitory activity, detail the experimental protocols used for its evaluation, and visualize its mechanism of action and experimental workflows.
Quantitative Inhibitory Activity of Butyrolactone I and its Analogs
The potency of Butyrolactone I and its derivatives against various cyclin-dependent kinases is a crucial aspect of its SAR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Butyrolactone I against key CDK complexes. The data highlights its preference for CDK1, CDK2, and CDK5.
| Compound | Target Kinase | IC50 (µM) |
| Butyrolactone I | CDK1/cyclin B | 0.65 |
| Butyrolactone I | CDK2/cyclin A | 1.38 |
| Butyrolactone I | CDK2/cyclin E | 0.66 |
| Butyrolactone I | CDK5/p25 | 0.17 |
| Butyrolactone I | CDK5/p35 | 0.22 |
Mechanism of Action: Cell Cycle Arrest
Butyrolactone I exerts its biological effects by competitively binding to the ATP-binding pocket of CDKs.[2][3] This inhibition prevents the phosphorylation of key substrates essential for cell cycle progression. Specifically, Butyrolactone I has been shown to inhibit the phosphorylation of the Retinoblastoma protein (pRb) and Histone H1.[4] The inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the G1 to S phase transition. The inhibition of Histone H1 phosphorylation is implicated in the arrest of the cell cycle at the G2/M transition.[4] Consequently, treatment with Butyrolactone I leads to cell cycle arrest at both the G1/S and G2/M checkpoints.[4][5]
Experimental Protocols
A fundamental technique for evaluating the inhibitory potential of compounds like Butyrolactone I is the in vitro kinase inhibition assay. This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
In Vitro CDK Kinase Inhibition Assay Protocol
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a CDK/cyclin complex using a radiometric assay format.
I. Materials and Reagents:
-
Enzyme: Purified recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A).
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., Histone H1).
-
ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Test Compound: Butyrolactone I or its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.
-
Stop Solution: A solution to terminate the kinase reaction (e.g., phosphoric acid or EDTA).
-
Detection System: Method to quantify the incorporation of the radiolabel into the substrate (e.g., scintillation counter or phosphorimager).
-
Microplates: 96-well or 384-well plates suitable for the assay.
II. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known CDK inhibitor).
-
Reaction Mixture Preparation: In each well of the microplate, combine the kinase assay buffer, the substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified CDK/cyclin complex to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). This allows for the phosphorylation of the substrate by the active kinase.
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Detection of Phosphorylation:
-
Filter-binding assay: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated radiolabeled ATP. The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is then quantified using a scintillation counter.
-
Phosphorimaging: Alternatively, the reaction products can be separated by SDS-PAGE, and the gel can be exposed to a phosphor screen to visualize and quantify the radiolabeled substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To better understand the context and application of Butyrolactone I, the following diagrams, generated using Graphviz, illustrate its core structure and modifications, its impact on cell cycle signaling, and the workflow of a typical kinase inhibition assay.
Butyrolactone I structure and key modification sites.
Butyrolactone I inhibits CDK1 and CDK2, leading to cell cycle arrest.
Workflow of a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
Butyrolactone I serves as a valuable chemical probe for studying the roles of CDKs in cell cycle regulation and as a promising scaffold for the development of novel anticancer agents. The structure-activity relationship data reveals that modifications to the C4-side chain are particularly critical for its inhibitory activity and selectivity. Future research in this area could focus on synthesizing novel analogs with improved potency and selectivity for specific CDK isoforms, potentially leading to more effective and less toxic cancer therapies. Furthermore, the exploration of Butyrolactone I's effects on other cellular targets, such as PTP1B and PPARγ, may unveil new therapeutic applications beyond oncology. The detailed protocols and visualized pathways provided in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. Synthesis and biological evaluation of analogues of butyrolactone I and molecular model of its interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrolactone I, ATP-competitive cyclin-dependent kinase (CDK) inhibitor (CAS 87414-49-1) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrolactone I | CDK non-selective inhibitor | Hello Bio [hellobio.com]
Butyrolactone I: A Technical Guide to its Inhibition of Cdc2 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrolactone I is a naturally occurring small molecule that has garnered significant attention in cell cycle research and oncology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). This technical guide provides an in-depth overview of the core mechanism by which Butyrolactone I inhibits cdc2 (CDK1) kinase, a key regulator of the G2/M transition in the eukaryotic cell cycle. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating cell cycle control and for professionals in the field of drug development exploring the therapeutic potential of CDK inhibitors.
Introduction
The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activation of these kinases is dependent on their association with regulatory subunits called cyclins. Among these, the cdc2-cyclin B complex, also known as the M-phase Promoting Factor (MPF), plays a pivotal role in initiating the events of mitosis. Dysregulation of cdc2 activity can lead to uncontrolled cell proliferation, a hallmark of cancer.
Butyrolactone I, originally isolated from the fungus Aspergillus terreus, has been identified as a potent and selective inhibitor of the cdc2 kinase family.[1] Its mode of action is as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to downstream substrates.[2][3] This inhibitory action leads to cell cycle arrest at both the G1/S and G2/M transitions, making Butyrolactone I a valuable tool for studying cell cycle regulation and a potential lead compound for anticancer therapies.[1][4]
Quantitative Inhibition Data
Butyrolactone I exhibits potent inhibitory activity against several key cyclin-dependent kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for Butyrolactone I against various CDK-cyclin complexes. This data highlights its strong preference for cdc2 (CDK1) and cdk2.
| Kinase Complex | IC50 (µM) |
| CDK1/cyclin B (cdc2) | 0.65 |
| CDK2/cyclin A | 1.38 |
| CDK2/cyclin E | 0.66 |
| CDK5/p25 | 0.17 |
| CDK5/p35 | 0.22 |
| Data compiled from[5]. |
In cellular assays, Butyrolactone I has demonstrated growth inhibitory effects on various cancer cell lines. The table below presents the IC50 values for cell growth inhibition in selected human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-14 | Non-small cell lung cancer | ~20 |
| Various non-small and small-cell lung cancer lines | Lung Cancer | ~50 |
| Data compiled from[4]. |
Core Signaling Pathway and Mechanism of Action
Butyrolactone I exerts its primary effect by directly inhibiting the kinase activity of the cdc2-cyclin B complex. This complex is responsible for phosphorylating a multitude of substrate proteins that are essential for entry into mitosis. Key substrates include Histone H1, which is involved in chromosome condensation, and the Retinoblastoma protein (pRb), a tumor suppressor that controls the G1/S transition.
By inhibiting cdc2, Butyrolactone I prevents the phosphorylation of these and other critical substrates, leading to a halt in cell cycle progression at the G2/M checkpoint.[1] Additionally, through its inhibition of cdk2, it can also induce a G1/S arrest by preventing the phosphorylation of pRb.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory effects of Butyrolactone I on cdc2 kinase activity and cell cycle progression.
In Vitro cdc2 Kinase Assay using Histone H1
This assay directly measures the enzymatic activity of cdc2 kinase in the presence of Butyrolactone I, using Histone H1 as a substrate.
Materials:
-
Purified active cdc2/cyclin B complex
-
Histone H1 (substrate)
-
Butyrolactone I stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Butyrolactone I in kinase assay buffer. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only control.
-
In a microcentrifuge tube, combine the purified cdc2/cyclin B complex, Histone H1 (e.g., 1 mg/mL final concentration), and the diluted Butyrolactone I or DMSO control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the concentration of Butyrolactone I to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Butyrolactone I on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC-14)
-
Complete cell culture medium
-
Butyrolactone I stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Butyrolactone I (e.g., 10 µM, 50 µM, 100 µM) for 24-48 hours.[6] Include a DMSO-only control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content (PI fluorescence) and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunoblotting for Phospho-Retinoblastoma Protein (pRb)
This method is used to assess the in-cell inhibition of CDK activity by examining the phosphorylation status of a key substrate, pRb.
Materials:
-
Cancer cell line of interest
-
Butyrolactone I
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (e.g., Ser807/811) and anti-total pRb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Butyrolactone I as described in the flow cytometry protocol.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total pRb to ensure equal protein loading.
Conclusion
Butyrolactone I is a well-characterized inhibitor of cdc2 kinase that serves as an invaluable tool for cell cycle research. Its ATP-competitive mechanism of action and its ability to induce cell cycle arrest at both the G1/S and G2/M phases make it a subject of continued interest for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological effects and therapeutic potential of Butyrolactone I and other CDK inhibitors. The provided diagrams offer a clear visual representation of its mechanism and the experimental approaches to study its effects.
References
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Butyrolactone I in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I is a potent and specific inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1 (also known as Cdc2) and CDK2. Its ability to arrest the cell cycle at the G2/M phase makes it a valuable tool for investigating cell cycle regulation and a potential therapeutic agent in oncology. This document provides detailed application notes and protocols for the use of Butyrolactone I in prostate cancer cell lines, including DU145, PC-3, and LNCaP.
Mechanism of Action
Butyrolactone I exerts its primary effect by inhibiting the kinase activity of the CDK1/Cyclin B1 complex. This complex is crucial for the transition of cells from the G2 phase to mitosis (M phase). By competitively binding to the ATP-binding site of CDK1, Butyrolactone I prevents the phosphorylation of downstream substrates that are essential for mitotic entry. This inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle and can subsequently induce apoptosis. A notable effect observed in prostate cancer cells is the accumulation of Cyclin B1 in cells arrested in the 4C DNA content state (G2/M). Interestingly, Butyrolactone I does not cause a complete G2/M arrest, but can lead to mitotic skipping, where cells bypass mitosis and enter a subsequent S phase, resulting in polyploidy.
Data Presentation
The following tables summarize the quantitative effects of Butyrolactone I on prostate cancer cell lines based on available research.
Table 1: Effect of Butyrolactone I on Cell Cycle Distribution in DU145 Cells
| Treatment | % of Cells in 4C Phase (G2/M) | Observations |
| Control (Untreated) | Data not specified | Normal cell cycle distribution. |
| Butyrolactone I (70 µM) | Significantly increased[1] | Accumulation of cells in the G2/M phase. Appearance of an 8C peak, indicating endoreduplication.[1] |
| Butyrolactone I (100 µM) | Significantly increased[1] | More pronounced G2/M arrest and a larger 8C peak compared to 70 µM.[1] |
Table 2: Effect of Butyrolactone I on Cyclin B1 Expression
| Cell Line | Treatment | Effect on Cyclin B1 |
| DU145 | Butyrolactone I (70-100 µM) | Increased number of Cyclin B1 positive cells in the 4C (G2/M) phase.[1] |
| PC-3 | Butyrolactone I | Increased number of Cyclin B1 positive cells in the 4C (G2/M) phase.[1] |
| LNCaP | Butyrolactone I | Less pronounced effect on Cyclin B1 accumulation compared to DU145 and PC-3.[1] |
Table 3: IC50 Values of Butyrolactone I in Prostate Cancer Cell Lines
| Cell Line | IC50 Value |
| DU145 | Data not available in search results |
| PC-3 | Data not available in search results |
| LNCaP | Data not available in search results |
Experimental Protocols
Cell Culture and Butyrolactone I Treatment
Materials:
-
Prostate cancer cell lines (DU145, PC-3, LNCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640 for DU145 and PC-3, F-12K for LNCaP)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Butyrolactone I (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture prostate cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to attach and reach 50-70% confluency.
-
Prepare working concentrations of Butyrolactone I by diluting the stock solution in a complete culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Butyrolactone I (e.g., 10-100 µM).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with Butyrolactone I in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following Butyrolactone I treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with Butyrolactone I
-
Trypsin-EDTA
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Western Blotting for Cyclin B1
Materials:
-
Cells treated with Butyrolactone I
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin B1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin B1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Mechanism of Butyrolactone I in Prostate Cancer Cells.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Butyrolactone I in Oocyte Maturation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I is a potent and specific inhibitor of cyclin-dependent kinases (CDKs), particularly Cdk1 (also known as p34cdc2), a key component of the M-phase promoting factor (MPF).[1][2] This property makes Butyrolactone I an invaluable tool for studying the molecular mechanisms governing oocyte maturation. Mammalian oocytes are arrested at the diplotene stage of the first meiotic prophase, a stage characterized by the presence of a germinal vesicle (GV).[1] The resumption of meiosis, marked by germinal vesicle breakdown (GVBD), is triggered by the activation of MPF. By competitively inhibiting ATP binding to Cdk1, Butyrolactone I effectively blocks MPF activation, thus preventing the G2/M transition and holding the oocyte at the GV stage.[1] This reversible inhibition allows for the synchronization of oocyte populations and the detailed investigation of the signaling cascades and cytoplasmic events essential for successful meiotic maturation and subsequent embryonic development.
Mechanism of Action
Butyrolactone I acts as a competitive inhibitor of ATP, targeting the ATP-binding site of cyclin-dependent kinases.[1] In the context of oocyte maturation, its primary target is Cdk1. The activation of Cdk1 is a prerequisite for the formation of active MPF, which in turn drives the oocyte to exit the G2 phase and enter M-phase, visually marked by GVBD. By inhibiting Cdk1, Butyrolactone I prevents the phosphorylation of downstream targets necessary for nuclear envelope breakdown, chromosome condensation, and spindle formation.[1][2] Interestingly, studies have shown that while Butyrolactone I inhibits Cdk1 and consequently prevents the activation of the downstream Mitogen-Activated Protein (MAP) kinase pathway, it does not directly inhibit MAP kinase activity itself.[2] This specificity allows for the dissection of the distinct roles of the MPF and MAP kinase pathways in oocyte maturation.
Signaling pathway of Butyrolactone I in oocyte maturation.
Data Presentation
The following tables summarize the quantitative data from various studies on the use of Butyrolactone I in bovine and porcine oocyte maturation.
Table 1: Effect of Butyrolactone I on GVBD Inhibition in Bovine Oocytes
| Butyrolactone I Concentration (µM) | Incubation Time (h) | % GV Stage Oocytes | Reference |
| 25 | 24 | 72% | [3] |
| 50 | 24 | 86% | [3] |
| 100 | 24 | >60% | [4] |
| 100 | 24 | 86% | [3] |
| 100 | 24 | 90.2% | [5] |
| 100 | 24-48 | Almost total inhibition | [1][2] |
| 150 | 24 | Almost total inhibition | [4] |
Table 2: Reversibility of Butyrolactone I-induced Meiotic Arrest in Bovine Oocytes
| Initial Treatment | Washout & Subsequent Culture | Outcome | Reference |
| 100 µM BL-I for 24 h | 24 h in maturation medium | 90% reached Metaphase II (MII) | [2] |
| 100 µM BL-I for 24 h | 20 h in maturation medium | 69% cleavage, 42% blastocyst | [3] |
| 100 µM BL-I for 48 h | 20 h in maturation medium | 27% cleavage, 6% blastocyst | [3] |
| 100 µM BL-I for 24 h | 24 h in maturation medium | ~95% reached MII | [4] |
Table 3: Application of Butyrolactone I in Porcine Oocyte Maturation
| Butyrolactone I Concentration (µM) | Incubation Time (h) | Observation | Reference |
| 20 | 28 | GVBD occurred 4-8 h after washout (8 h delay vs control) | [6] |
| 20 | 28 | Progression to MII occurred 16-20 h after washout (8 h delay vs control) | [6] |
Experimental Protocols
Protocol 1: In Vitro Maturation (IVM) of Bovine Oocytes with Butyrolactone I Inhibition
This protocol describes the reversible inhibition of meiotic maturation in bovine oocytes using Butyrolactone I, followed by in vitro maturation.
Materials:
-
Bovine ovaries
-
Aspiration medium (e.g., TCM-199 with Earle's salts, supplemented with heparin)
-
Cumulus-oocyte complexes (COCs)
-
Inhibition medium: Maturation medium (e.g., TCM-199) supplemented with Butyrolactone I (100 µM). Butyrolactone I is typically dissolved in DMSO as a stock solution.
-
Maturation medium (e.g., TCM-199 supplemented with fetal bovine serum (FBS) or bovine serum albumin (BSA), gonadotropins like FSH and LH, and antibiotics).
-
Wash medium (e.g., TCM-199)
-
Incubator (38.5°C, 5% CO2 in humidified air)
Procedure:
-
Oocyte Collection: Aspirate COCs from 2-8 mm antral follicles of bovine ovaries obtained from a local abattoir.
-
Selection: Select COCs with a compact, multi-layered cumulus investment and homogenous cytoplasm.
-
Inhibition Phase:
-
Washout:
-
After the inhibition period, remove the COCs from the inhibition medium.
-
Wash the COCs three times in fresh wash medium to remove Butyrolactone I.[1]
-
-
Maturation Phase:
-
Assessment of Maturation:
-
After maturation, denude the oocytes of cumulus cells by gentle pipetting in the presence of hyaluronidase.
-
Fix the oocytes and stain with a DNA-specific fluorescent dye (e.g., Hoechst 33342) to visualize chromatin configuration and determine the meiotic stage (GV, GVBD, MI, MII).
-
Experimental workflow for IVM with Butyrolactone I.
Protocol 2: Western Blot Analysis of Cdk1 and MAP Kinase
This protocol outlines the general steps for analyzing the protein levels and activation status (via phosphorylation) of Cdk1 and MAP kinase in oocytes treated with Butyrolactone I.
Materials:
-
Oocyte samples (control, Butyrolactone I-treated, and matured)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk1, anti-phospho-Cdk1, anti-MAPK, anti-phospho-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Collect oocytes from different treatment groups (approximately 30-50 oocytes per sample).
-
Lyse the oocytes in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine protein levels and phosphorylation status.
-
Protocol 3: Cdk1 Kinase Assay
This protocol provides a general framework for measuring Cdk1 kinase activity in oocyte lysates, adapted from standard kinase assay procedures.
Materials:
-
Oocyte lysates
-
Immunoprecipitation beads (e.g., Protein A/G)
-
Anti-Cdk1 antibody
-
Kinase assay buffer
-
Histone H1 (as a substrate)
-
[γ-32P]ATP or a non-radioactive ATP analog and corresponding detection system
-
Scintillation counter or phosphorimager
Procedure:
-
Immunoprecipitation of Cdk1:
-
Incubate oocyte lysates with an anti-Cdk1 antibody.
-
Add Protein A/G beads to pull down the Cdk1-antibody complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add Histone H1 and [γ-32P]ATP to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples to elute the proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated Histone H1 by autoradiography or phosphorimaging.
-
-
Quantification:
-
Quantify the radioactivity of the Histone H1 band to determine Cdk1 kinase activity.
-
Conclusion
Butyrolactone I is a powerful pharmacological tool for dissecting the intricate processes of oocyte maturation. Its specific and reversible inhibition of Cdk1 allows for precise control over the initiation of meiosis, facilitating studies on the temporal coordination of nuclear and cytoplasmic maturation. The protocols and data presented here provide a foundation for researchers to effectively utilize Butyrolactone I in their investigations, ultimately contributing to a deeper understanding of reproductive biology and the development of advanced assisted reproductive technologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Butyrolactone I reversibly inhibits meiotic maturation of bovine oocytes,Without influencing chromosome condensation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Bovine oocyte and embryo development following meiotic inhibition with butyrolactone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prematuration of bovine oocytes with butyrolactone I reversibly arrests meiosis without increasing meiotic abnormalities after in vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of meiotic inhibition by butyrolactone-I during germinal vesicle stage on the ability of porcine oocytes to be activated by electric stimulation after nuclear maturation | Zygote | Cambridge Core [cambridge.org]
Application Notes and Protocols: In Vivo Studies Using Butyrolactone I in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Butyrolactone I in murine models, with a focus on its therapeutic potential in Nonalcoholic Steatohepatitis (NASH), heat-stress-induced apoptosis, and intestinal barrier damage. The protocols and data presented are compiled from recent scientific literature to guide researchers in designing and executing their own in vivo studies.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies using Butyrolactone I in mice.
Table 1: Butyrolactone I in a Murine Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | Details | Reference |
| Mouse Model | C57BL/6J mice fed a high-fat and -fructose diet (HFFD) | [1] |
| Butyrolactone I Dosage | 10, 20, and 40 mg/kg | [2] |
| Administration Route | Oral gavage (p.o.) | [2] |
| Treatment Duration | From the 17th to the 24th week of the HFFD | [2] |
| Key Findings | - Reduced serum transaminase levels- Decreased hepatic fat accumulation- Inhibited inflammation- Suppressed oxidative stress- Ameliorated liver fibrosis | [1] |
Table 2: Butyrolactone I in a Murine Model of Heat-Stress-Induced Apoptosis
| Parameter | Details | Reference |
| Mouse Model | Not specified in available abstracts | [2] |
| Butyrolactone I Dosage | 1 and 5 mg/kg | [2] |
| Administration Route | Oral gavage (p.o.) | [2] |
| Treatment Duration | 14 days | [2] |
| Key Findings | - Mitigated weight loss- Returned water intake and body temperature to normal levels- Increased colon length- Downregulated HSP70 mRNA- Decreased Bax mRNA | [2] |
Table 3: Butyrolactone I in a Murine Model of Intestinal Barrier Damage
| Parameter | Details | Reference |
| Mouse Model | Dextran sulfate sodium (DSS)-induced colitis model | [2] |
| Butyrolactone I Dosage | 1 and 5 mg/kg | [2] |
| Administration Route | Oral gavage (p.o.) | [2] |
| Treatment Duration | 14 days | [2] |
| Key Findings | - Alleviated intestinal barrier damage- Regulated Lactobacillus johnsonii and its metabolites | [2] |
Experimental Protocols
Nonalcoholic Steatohepatitis (NASH) Mouse Model
This protocol describes the induction of NASH in mice and subsequent treatment with Butyrolactone I.[1][2]
Materials:
-
C57BL/6J mice
-
High-fat and -fructose diet (HFFD)
-
Butyrolactone I
-
Vehicle for Butyrolactone I (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and care
-
Equipment for blood collection and tissue harvesting
-
Reagents and equipment for biochemical assays (e.g., serum transaminase), histology (e.g., H&E, Oil Red O), and molecular analysis (e.g., qPCR, Western blot)
Procedure:
-
Animal Acclimation: Acclimate C57BL/6J mice to the laboratory environment for at least one week before the start of the experiment.
-
NASH Induction: Feed the mice an HFFD for 24 weeks to induce the NASH phenotype. A control group should be fed a standard chow diet.
-
Butyrolactone I Preparation: Prepare a stock solution of Butyrolactone I in a suitable vehicle. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of administration.[2] Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[2]
-
Treatment Administration: From the 17th to the 24th week of the HFFD, administer Butyrolactone I (10, 20, or 40 mg/kg) or vehicle to the mice daily via oral gavage.[2]
-
Monitoring: Monitor the body weight, food intake, and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the 24-week period, euthanize the mice and collect blood and liver tissue.
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histological Analysis: Fix liver tissue in formalin and embed in paraffin for Hematoxylin and Eosin (H&E) staining to assess inflammation and ballooning. Use frozen liver sections for Oil Red O staining to visualize lipid accumulation.
-
Gene Expression Analysis: Extract RNA from liver tissue to analyze the expression of genes related to inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., α-SMA, Collagen I), and oxidative stress (e.g., Nrf2, HO-1) using qPCR.
-
Protein Analysis: Extract protein from liver tissue to analyze the activation of signaling pathways, such as the NF-κB pathway, by Western blot.
-
Heat-Stress-Induced Apoptosis Mouse Model
This protocol outlines a general procedure for investigating the protective effects of Butyrolactone I against heat-stress-induced apoptosis in mice.[2]
Materials:
-
Mice (strain to be selected based on experimental goals)
-
Environmental chamber capable of controlling temperature
-
Butyrolactone I
-
Vehicle for Butyrolactone I
-
Oral gavage needles
-
Rectal thermometer
-
Equipment for tissue harvesting
-
Reagents and equipment for molecular analysis (e.g., qPCR for HSP70 and Bax)
Procedure:
-
Animal Acclimation: Acclimate mice to standard housing conditions.
-
Butyrolactone I Administration: Administer Butyrolactone I (1 or 5 mg/kg) or vehicle daily via oral gavage for 14 days.[2]
-
Heat Stress Induction: On a designated day during the treatment period, expose the mice to heat stress in an environmental chamber (e.g., 40-42°C for a specified duration). The precise conditions should be optimized for the chosen mouse strain.
-
Physiological Monitoring: Monitor body weight, water intake, and rectal temperature throughout the experiment.
-
-
Macroscopic Evaluation: Measure the length of the colon.
-
Gene Expression Analysis: Extract RNA from tissues to quantify the mRNA levels of heat shock proteins (e.g., HSP70) and apoptosis-related genes (e.g., Bax) using qPCR.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Butyrolactone I and a general experimental workflow for in vivo mouse studies.
References
Application Notes and Protocols for Cell Synchronization Using Butyrolactone I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrolactone I is a potent, cell-permeable, and reversible inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions as an ATP-competitive inhibitor, primarily targeting CDK1 (also known as cdc2) and CDK2.[1][2][3] This inhibitory action blocks the phosphorylation of key cell cycle substrates, such as Retinoblastoma protein (pRB) and histone H1, leading to cell cycle arrest at the G1/S and G2/M transitions.[1] This property makes Butyrolactone I a valuable tool for synchronizing cell populations in specific phases of the cell cycle, which is crucial for a variety of studies in cell biology, cancer research, and drug discovery. These application notes provide detailed protocols for the use of Butyrolactone I in cell synchronization and subsequent analysis.
Mechanism of Action
Butyrolactone I exerts its cell cycle inhibitory effects by competing with ATP for the binding site on CDKs.[2][4] The key events in its mechanism of action are:
-
Inhibition of G1/S Transition: Butyrolactone I inhibits the activity of the Cyclin E/CDK2 and Cyclin A/CDK2 complexes. This prevents the phosphorylation of the Retinoblastoma protein (pRB).[1] Hypophosphorylated pRB remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and arresting the cells in the G1 phase.[1]
-
Inhibition of G2/M Transition: Butyrolactone I also inhibits the Cyclin B/CDK1 (cdc2) complex.[1][5] This kinase is essential for the G2/M transition. Its inhibition prevents the phosphorylation of numerous substrates required for mitotic entry, leading to cell cycle arrest in the G2 phase.[1][6]
Data Presentation: Efficacy of Butyrolactone I in Cell Cycle Arrest
The effective concentration of Butyrolactone I for cell cycle synchronization can vary depending on the cell line and experimental conditions. The following table summarizes quantitative data from various studies.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human WI38 fibroblasts | Not specified | Not specified | Inhibition of G1 to S phase progression and G2/M progression. | [1] |
| Human prostate cancer cells (DU145, PC-3, LNCaP) | 35-100 µM | Up to 3 days | Incomplete G2/M arrest, with some cells skipping mitosis. | [2][5] |
| Human leukemia cells (HL-60) | 13.2 µM (IC50) | Not specified | Potent anti-cancer activity. | [2] |
| Human lung cancer cells (PC-14) | 20 µg/mL | 2 hours | Inhibition of cdc2 kinase activity. | [2][6] |
| Porcine fetal fibroblasts | 118 µM | 5 hours | 81.0 ± 5.8% of cells arrested at the end of G1 and 37.0 ± 6.8% at the G2/M transition. | [7][8] |
Experimental Protocols
Protocol 1: G1/S Phase Synchronization of Adherent Mammalian Cells
This protocol describes the synchronization of adherent cells at the G1/S boundary using Butyrolactone I.
Materials:
-
Butyrolactone I (stock solution in DMSO, store at -20°C)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution
-
RNase A
Procedure:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 30-40% confluency).
-
Butyrolactone I Treatment:
-
Once the cells are attached and actively dividing, replace the medium with fresh complete medium containing the desired final concentration of Butyrolactone I (e.g., 10-100 µM, optimize for your cell line).
-
Incubate the cells for a duration determined by the cell cycle length of your cell line (e.g., 12-24 hours).
-
-
Release from G1/S Block (for synchronous progression into S phase):
-
To release the cells from the G1/S block, aspirate the Butyrolactone I-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add fresh, pre-warmed complete medium.
-
Cells will now synchronously progress through the cell cycle. Samples can be collected at various time points for downstream analysis.
-
-
Verification of Synchronization by Flow Cytometry:
-
Harvest the cells at desired time points (before and after release) by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[9]
-
Before analysis, centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[9][10]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Protocol 2: G2/M Phase Synchronization
For cell lines that arrest more efficiently at the G2/M boundary, the protocol is similar, with potential adjustments to concentration and incubation time.
Procedure:
-
Follow steps 1 and 2 from Protocol 1. The incubation time may need to be extended to allow cells that were in G1 and S to progress to G2.
-
Release from G2/M Block: Follow step 3 from Protocol 1. Cells will synchronously enter mitosis.
-
Verification of Synchronization: Use flow cytometry as described in step 4 of Protocol 1. An increased population of cells with 4N DNA content will be observed.
Mandatory Visualizations
References
- 1. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Western Blot Analysis Following Butyrolactone I Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 (c-dc2) and CDK2. By competing with ATP for the kinase binding site, Butyrolactone I effectively blocks the phosphorylation of key substrates, leading to cell cycle arrest and, in many cases, induction of apoptosis. These characteristics make it a valuable tool for studying cell cycle regulation and a potential candidate for anticancer drug development. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of Butyrolactone I by quantifying the changes in protein expression and phosphorylation status of key players in cell cycle and apoptotic pathways. These application notes provide detailed protocols for utilizing Western blot to analyze the effects of Butyrolactone I treatment on cultured cells.
Mechanism of Action of Butyrolactone I
Butyrolactone I exerts its biological effects by inhibiting the activity of CDK1 and CDK2. These kinases are essential for the progression of the cell cycle through the G1/S and G2/M checkpoints.
-
G1/S Transition: CDK2, in complex with cyclin E, phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the transcription factor E2F, allowing the expression of genes required for DNA synthesis. Butyrolactone I inhibits CDK2, preventing pRb phosphorylation and causing cell cycle arrest in the G1 phase.[1]
-
G2/M Transition: The CDK1/cyclin B1 complex is crucial for entry into mitosis. Butyrolactone I inhibits CDK1, leading to an accumulation of cells in the G2/M phase.[2] This inhibition prevents the degradation of cyclin B1, which can be observed by Western blot.[2]
-
Induction of Apoptosis: By arresting the cell cycle and inducing cellular stress, Butyrolactone I can trigger the intrinsic apoptotic pathway. This is often characterized by changes in the expression levels of the Bcl-2 family of proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.
Data Presentation: Quantitative Analysis of Butyrolactone I Effects
The following tables summarize the expected quantitative effects of Butyrolactone I treatment on various cell lines and protein markers as analyzed by Western blot and other methods.
Table 1: IC50 Values of Butyrolactone I in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-14 | Non-small cell lung cancer | ~50 |
| PC-9 | Non-small cell lung cancer | ~50 |
Data compiled from publicly available research.[3] IC50 values can vary depending on the assay conditions and cell line.
Table 2: Representative Quantitative Changes in Protein Expression/Phosphorylation after Butyrolactone I Treatment
| Target Protein | Cellular Process | Expected Change in Protein Level/Phosphorylation | Representative Fold Change (Illustrative) |
| Phospho-pRb (Ser780) | G1/S Transition | Decrease | 0.2 - 0.5 |
| Cyclin B1 | G2/M Transition | Increase | 2.0 - 5.0 |
| p21 | Cell Cycle Inhibition | Increase | 1.5 - 3.0 |
| Bax/Bcl-2 Ratio | Apoptosis | Increase | 2.0 - 4.0 |
Note: The fold changes presented are illustrative and based on qualitative descriptions from multiple studies. Actual quantitative results will vary depending on the cell line, Butyrolactone I concentration, and treatment duration.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of Butyrolactone I and the experimental process, the following diagrams are provided.
Caption: Butyrolactone I signaling pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and Butyrolactone I Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, PC-14, DU145) in appropriate culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.
-
Preparation of Butyrolactone I Stock Solution: Prepare a stock solution of Butyrolactone I (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: Dilute the Butyrolactone I stock solution in fresh culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and replace it with the medium containing Butyrolactone I or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting:
-
For adherent cells, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, centrifuge the cells at 1,500 rpm for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis:
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.
-
For a 10 cm dish, use 500 µL to 1 mL of lysis buffer.
-
For adherent cells, scrape the cells off the plate using a cell scraper.
-
For suspension cells, resuspend the cell pellet in the lysis buffer.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Sample Preparation:
-
To 20-30 µg of protein, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Reagents and Solutions
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails fresh before use.
-
4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
10X Running Buffer: 250 mM Tris base, 1.92 M glycine, 1% SDS.
-
10X Transfer Buffer: 250 mM Tris base, 1.92 M glycine, 20% (v/v) methanol.
-
TBST (Tris-Buffered Saline with Tween 20): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.
By following these detailed protocols and utilizing the provided application notes, researchers can effectively employ Western blot analysis to investigate the molecular consequences of Butyrolactone I treatment, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols for Cell Cycle Analysis Using Butyrolactone I and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I is a potent, cell-permeable, and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation.[1] As an ATP-competitive inhibitor, it primarily targets CDK1/cyclin B, CDK2, and CDK5, which are key regulators of cell cycle progression.[1][2] This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions, making Butyrolactone I a valuable tool for studying cell cycle checkpoints and for screening potential anticancer therapeutics.[1][3] Flow cytometry, a powerful technique for analyzing the characteristics of individual cells in a heterogeneous population, is the standard method for assessing cell cycle distribution.[4] When combined with a fluorescent DNA intercalating dye such as propidium iodide (PI), flow cytometry can quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
These application notes provide a comprehensive overview and detailed protocols for utilizing Butyrolactone I to induce cell cycle arrest and for analyzing the effects using flow cytometry.
Mechanism of Action of Butyrolactone I
Butyrolactone I exerts its effect by competitively binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their target substrates.[2][5] The phosphorylation of proteins like the retinoblastoma protein (pRb) by CDK2/cyclin E is a critical step for the G1/S transition.[3] By inhibiting CDK2, Butyrolactone I prevents pRb phosphorylation, thus arresting the cell cycle in the G1 phase.[3] Similarly, the activity of the CDK1/cyclin B complex is essential for the G2/M transition. Inhibition of CDK1 by Butyrolactone I leads to an accumulation of cells in the G2/M phase.[1][3] Studies have shown that Butyrolactone I can induce a G2/M arrest in a concentration-dependent manner in various cancer cell lines.[6] Interestingly, in some prostate cancer cell lines, Butyrolactone I treatment not only caused a G2/M arrest but also led to the skipping of mitosis and the emergence of an 8C DNA content peak, suggesting progression into a new cell cycle without cell division.[7]
Signaling Pathway of Butyrolactone I in Cell Cycle Regulation
Caption: Butyrolactone I inhibits CDK2 and CDK1, blocking G1/S and G2/M transitions.
Quantitative Data Summary
The following tables summarize the effects of Butyrolactone I on cell cycle distribution in various cell lines as determined by flow cytometry.
Table 1: Effect of Butyrolactone I on Cell Cycle Distribution in Human Prostate Cancer Cell Lines
| Cell Line | Butyrolactone I (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M (4C) | % Cells with 8C DNA Content |
| DU145 | 0 | 55 | 25 | 20 | 0 |
| 70 | - | - | Increased | Present | |
| 100 | - | - | Significantly Increased | Present | |
| PC-3 | 0 | 60 | 20 | 20 | 0 |
| 100 | - | - | Increased | Present | |
| LNCaP | 0 | 65 | 15 | 20 | 0 |
| 100 | - | - | Increased | Less Evident |
Data adapted from studies on human prostate cancer cell lines where Butyrolactone I was shown to induce a G2/M arrest and an 8C DNA peak.[7]
Table 2: Synchronization of Porcine Fetal Fibroblasts with Butyrolactone I
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (serum-supplemented) | 66.6 - 73.3 | - | - |
| Butyrolactone I (118 µM) | 81.0 ± 5.8 | - | 37.0 ± 6.8 |
Data from a study on the synchronization of porcine fetal fibroblasts.[8][9]
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with Butyrolactone I
This protocol describes the general procedure for treating cultured cells with Butyrolactone I to induce cell cycle arrest prior to flow cytometry analysis.
Materials:
-
Cell culture medium appropriate for the cell line
-
Butyrolactone I (CAS 87414-49-1)[1]
-
Dimethyl sulfoxide (DMSO) for dissolving Butyrolactone I[10]
-
Cultured cells in exponential growth phase
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for exponential growth during the treatment period and ensure they are sub-confluent at the time of harvesting.
-
Stock Solution Preparation: Prepare a stock solution of Butyrolactone I in DMSO. For example, dissolve 1 mg of Butyrolactone I in 235.6 µL of DMSO to get a 10 mM stock solution. Store at -20°C.[1][10]
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of Butyrolactone I. A vehicle control (DMSO alone) should be run in parallel. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Concentrations of Butyrolactone I typically range from 35-100 µM.[2]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time may vary depending on the cell line and the desired cell cycle arrest point.
-
Harvesting: After incubation, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA, then neutralize the trypsin with complete medium.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at approximately 300 x g for 5 minutes.[11]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Proceed to Fixation: The cell pellet is now ready for fixation as described in Protocol 2.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the steps for fixing and staining Butyrolactone I-treated cells with propidium iodide for DNA content analysis.[11]
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (see recipe below)
-
RNase A (DNase-free)[11]
-
Flow cytometer
PI Staining Solution Recipe (10 ml):
-
To 10 ml of 0.1% (v/v) Triton X-100 in PBS, add 2 mg of DNase-free RNase A and 200 µL of a 1 mg/ml PI stock solution. Prepare this solution fresh.[11]
Procedure:
-
Fixation: Resuspend the cell pellet from Protocol 1 in 0.5 ml of cold PBS. While vortexing gently, add 4.5 ml of ice-cold 70% ethanol drop-wise to the cell suspension. This is a critical step to prevent cell clumping.[11][12]
-
Incubation for Fixation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[11][12]
-
Rehydration: Centrifuge the fixed cells at a higher speed than live cells (e.g., 850 x g for 5 minutes) to pellet them. Carefully decant the ethanol.[12]
-
Washing: Resuspend the cell pellet in 5 ml of PBS, wait for 60 seconds, and then centrifuge at 300 x g for 5 minutes.[11]
-
Staining: Decant the PBS and resuspend the cell pellet in 1 ml of the freshly prepared PI staining solution.[11]
-
Incubation for Staining: Incubate the cells at room temperature for 30 minutes or at 37°C for 15 minutes, protected from light.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single cells. Use a dot plot of forward scatter versus side scatter to gate on the single-cell population and exclude debris and aggregates. Analyze the PI fluorescence on a linear scale to obtain a DNA content histogram.[12][13]
Experimental Workflow and Logic
Caption: A streamlined workflow for cell cycle analysis using Butyrolactone I.
References
- 1. agscientific.com [agscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Butyrolactone I | CDK | TargetMol [targetmol.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Butyrolactone I in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK5. Its ability to arrest the cell cycle and modulate key signaling pathways makes it a valuable tool for in vitro research in oncology, neurobiology, and inflammation. These application notes provide detailed protocols for the preparation and use of Butyrolactone I in common in vitro assays, along with a summary of its inhibitory concentrations and a visualization of its mechanism of action.
Data Presentation
Table 1: Inhibitory and Effective Concentrations of Butyrolactone I
| Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| CDK1/cyclin B | Kinase Assay | 0.65 | [1] |
| CDK2/cyclin A | Kinase Assay | 1.38 | [1] |
| CDK2/cyclin E | Kinase Assay | 0.66 | [1] |
| CDK5/p25 | Kinase Assay | 0.17 | [1] |
| CDK5/p35 | Kinase Assay | 0.22 | [1] |
| HL-60 (human leukemia) | Cell Viability | 13.2 | |
| PC-3 (prostate cancer) | Cell Viability | 41.7 | |
| hBM-MSCs (adiponectin production) | Cell-based Assay | 20.23 | [1] |
Experimental Protocols
Preparation of Butyrolactone I Stock Solution
Materials:
-
Butyrolactone I (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of Butyrolactone I by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.224 mg of Butyrolactone I (Molecular Weight: 422.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
In Vitro CDK Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of Butyrolactone I against a specific CDK-cyclin complex.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK2/cyclin A)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., Histone H1)
-
ATP, [γ-³²P]ATP
-
Butyrolactone I stock solution
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of Butyrolactone I in the kinase assay buffer.
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Butyrolactone I dilution (or DMSO for control)
-
Recombinant CDK/cyclin complex
-
Substrate
-
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Butyrolactone I concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the effect of Butyrolactone I on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HL-60, PC-3)
-
Complete cell culture medium
-
Butyrolactone I stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Butyrolactone I in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Butyrolactone I. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Butyrolactone I on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Butyrolactone I stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels and treat with different concentrations of Butyrolactone I for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes for fixation.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Application Notes and Protocols: Butyrolactone I in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrolactone I is a naturally derived small molecule that has garnered significant interest in cancer research due to its potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1] These kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, Butyrolactone I effectively induces cell cycle arrest, primarily at the G1/S and G2/M phases, and can trigger apoptosis (programmed cell death) in various cancer cell lines.[1][2]
The rationale for utilizing Butyrolactone I in combination with other anticancer agents stems from the multifaceted nature of cancer. Tumors often develop resistance to single-agent therapies through various mechanisms. Combination therapy, which targets distinct but complementary cellular pathways, can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of individual agents. These application notes provide a summary of the effects of Butyrolactone I in combination with other drugs, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.
Data Presentation: Efficacy of Butyrolactone I Combination Therapies
The following tables summarize the quantitative data from studies investigating Butyrolactone I in combination with other therapeutic agents.
| Combination Agent | Cancer Type/Cell Line | Parameter | Butyrolactone I | Combination Agent | Combination | Outcome | Reference |
| TNF-α (1-100 ng/ml) | Murine Fibrosarcoma (L929) | Apoptosis (%) | Not specified | 24% | 57% | Synergistic | [3] |
| TNF-α (1-100 ng/ml) | Human Cervical Cancer (HeLa S3) | Apoptosis (%) | Not specified | 17% | 93% | Synergistic | [3] |
| TNF-α (1-100 ng/ml) | Murine Myeloid Leukemia (WEHI) | Apoptosis (%) | Not specified | 32% | 51% | Synergistic | [3] |
| Doxorubicin (3 µg/ml) | Human Colorectal Carcinoma (DLD1) | Apoptosis (%) | Not specified | ~40% | Blocked | Antagonistic | [1] |
| Cisplatin | Human Lung Cancer (PC-9, PC-14) | Cytotoxicity | IC50 ~50 µg/ml | Not specified | Reduced | Antagonistic | [2] |
Note: Specific IC50 values for Butyrolactone I in combination with doxorubicin and cisplatin, as well as detailed cell cycle analysis data for combination therapies, were not available in the reviewed literature. The provided IC50 for Butyrolactone I with cisplatin is for Butyrolactone I as a single agent.
Signaling Pathways
Butyrolactone I, in combination with other agents, can modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Cell Cycle Regulation by Butyrolactone I
Butyrolactone I primarily exerts its effect by inhibiting CDK1 and CDK2, which are essential for progression through the G1/S and G2/M checkpoints of the cell cycle. This inhibition leads to cell cycle arrest.
References
- 1. Inhibition of X-ray and doxorubicin-induced apoptosis by butyrolactone I, a CDK-specific inhibitor, in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in cancer cells by tumor necrosis factor and butyrolactone, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyrolactone I for studying kinase-dependent pathways
Application Notes and Protocols for Butyrolactone I
For Researchers, Scientists, and Drug Development Professionals
Butyrolactone I is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Originally isolated from the fungus Aspergillus terreus, it has become a valuable tool for studying cellular processes regulated by kinase activity, particularly cell cycle progression and apoptosis.[3][4][5] Its selectivity for CDKs such as CDK1, CDK2, and CDK5 makes it instrumental in dissecting kinase-dependent signaling pathways.[2][3]
Mechanism of Action
Butyrolactone I selectively inhibits the cyclin-dependent kinase (CDK) family by competing with ATP for the kinase binding site.[1][6] It is a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25.[2][3] By inhibiting these key regulators of the cell cycle, Butyrolactone I can arrest cells at the G1/S and G2/M transitions.[2][7] Beyond its effects on the cell cycle, Butyrolactone I has been shown to modulate other critical signaling pathways, including the NF-κB and MAPK pathways involved in inflammation, and can induce apoptosis through the regulation of Bcl-2 family proteins.[8][9][10]
Data Presentation: Inhibitory Activity
The inhibitory concentration (IC50) of Butyrolactone I varies across different kinase complexes. The following table summarizes key quantitative data for its activity.
| Target Kinase/Complex | IC50 (µM) | Cell Line / System | Reference |
| CDK1/cyclin B | 0.65 | In Vitro | [3] |
| CDK2/cyclin A | 1.38 | In Vitro | [3] |
| CDK2/cyclin E | 0.66 | In Vitro | [3] |
| CDK5/p25 | 0.17 | In Vitro | [3] |
| CDK5/p35 | 0.22 | In Vitro | [3] |
| cdc2 kinase (CDK1) | ~47.1 | PC-14 (Human Lung Cancer) | [1][11] |
| General Antitumor | ~117.8 | Non-Small Cell Lung Cancer | [4][11] |
*Calculated from reported IC50 in µg/mL using a molecular weight of 424.5 g/mol .[2]
Application I: Studying Cell Cycle Progression
Butyrolactone I is widely used to study the role of CDKs in cell cycle control. Its inhibitory action on CDK1 and CDK2 leads to cell cycle arrest, making it an excellent tool for synchronizing cell populations or investigating the consequences of cell cycle checkpoint failure.
Key Effects:
-
Inhibits the phosphorylation of the Retinoblastoma protein (pRb), preventing G1 to S phase progression.[7]
-
Inhibits H1 histone phosphorylation, leading to arrest at the G2/M phase.[7]
-
Causes an accumulation of cells in the G2/M phase in a concentration-dependent manner.[11][12]
Visualization: Butyrolactone I in Cell Cycle Regulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Coral-Derived Endophytic Fungal Product, Butyrolactone-I, Alleviates Lps Induced Intestinal Epithelial Cell Inflammatory Response Through TLR4/NF-κB and MAPK Signaling Pathways: An in vitro and in vivo Studies [frontiersin.org]
- 9. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyrolactone I: A Potent Tool for Chemical Genetics in Cell Cycle and Signaling Pathway Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Butyrolactone I, a natural product isolated from Aspergillus terreus, has emerged as a valuable tool in chemical genetics for dissecting the intricate signaling networks that govern cell cycle progression and apoptosis. As a potent and selective inhibitor of cyclin-dependent kinases (CDKs), Butyrolactone I offers a means to acutely perturb the cell cycle, enabling researchers to study the consequences of specific CDK inhibition in a temporal and dose-dependent manner. These application notes provide an overview of Butyrolactone I's mechanism of action and detailed protocols for its use in cell-based assays.
Mechanism of Action
Butyrolactone I is a cell-permeable compound that competitively binds to the ATP-binding pocket of several key CDKs, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition of CDK activity leads to cell cycle arrest at the G1/S and G2/M transitions, making it a powerful tool for synchronizing cell populations or studying the specific roles of CDKs in these cell cycle phases.[2] Notably, Butyrolactone I has demonstrated significant inhibitory activity against CDK1, CDK2, and CDK5.[3]
Beyond its direct effects on the cell cycle, Butyrolactone I has been shown to induce apoptosis in various cancer cell lines.[4] This pro-apoptotic activity is linked to its ability to modulate the expression of key apoptosis regulators, such as increasing the Bax/Bcl-2 ratio. Furthermore, Butyrolactone I can influence other critical signaling pathways, including the inhibition of the NF-κB signaling pathway, which is centrally involved in inflammation and cell survival.
Quantitative Data
The inhibitory activity and effective concentrations of Butyrolactone I have been characterized across various CDKs and cell lines. The following tables summarize key quantitative data for easy reference and comparison.
| Target CDK | IC50 Value (µM) |
| CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 1.38 |
| CDK2/cyclin E | 0.66 |
| CDK5/p25 | 0.17 |
| CDK5/p35 | 0.22 |
| Table 1: Inhibitory concentration (IC50) of Butyrolactone I against various cyclin-dependent kinases.[3] |
| Cell Line | Application | Effective Concentration (µM) | Incubation Time | Observed Effect |
| Human Prostate Cancer (DU145) | Cell Cycle Arrest | 70 - 100 | 24 - 72 hours | G2/M phase arrest, increased cyclin B1 expression |
| Human Lung Cancer (PC-14) | cdc2 Kinase Inhibition | 20 | 2 hours | Inhibition of cdc2 kinase activity, G2/M phase arrest |
| Porcine Fetal Fibroblasts | Cell Cycle Synchronization | 118 | 5 hours | G1/S phase arrest |
| BV-2 Microglia | NF-κB Inhibition | 10 - 100 | 1 hour pre-treatment | Inhibition of LPS-induced p65 and IκB phosphorylation |
| Table 2: Effective concentrations of Butyrolactone I in various cell-based assays.[4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Butyrolactone I and the general workflows for relevant experimental protocols.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with Butyrolactone I.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Butyrolactone I (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Butyrolactone I Treatment: The following day, treat the cells with the desired concentration of Butyrolactone I (e.g., 70-100 µM for G2/M arrest or ~118 µM for G1/S arrest). Include a vehicle control (DMSO). Incubate for the desired time (e.g., 5-24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (in PBS: 50 µg/mL PI, 100 µg/mL RNase A).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Detection by TUNEL Assay
This protocol outlines the detection of apoptosis-induced DNA fragmentation using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay in cells treated with Butyrolactone I.
Materials:
-
Cells of interest cultured on coverslips or in chamber slides
-
Complete cell culture medium
-
Butyrolactone I (stock solution in DMSO)
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or chamber slides. The next day, treat with an appropriate concentration of Butyrolactone I to induce apoptosis (e.g., 50-100 µM) for a suitable duration (e.g., 24-48 hours). Include a vehicle control.
-
Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
TUNEL Staining: Wash the cells twice with PBS. Follow the manufacturer's instructions for the TUNEL assay kit to prepare the TUNEL reaction mixture. Add the reaction mixture to the cells and incubate in a humidified chamber at 37°C for 1 hour in the dark.
-
Nuclear Counterstaining: Wash the cells twice with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes at room temperature.
-
Mounting and Visualization: Wash the cells twice with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence.
Protocol 3: Western Blot Analysis of CDK Pathway Proteins
This protocol describes the analysis of key cell cycle regulatory proteins, such as Cyclin B1 and phosphorylated Retinoblastoma protein (p-Rb), by Western blotting in cells treated with Butyrolactone I.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Butyrolactone I (stock solution in DMSO)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well or 10 cm dishes. Treat with the desired concentration of Butyrolactone I for the appropriate time to observe changes in protein expression or phosphorylation (e.g., 70-100 µM for 24 hours to see Cyclin B1 accumulation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1 or anti-phospho-Rb) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
References
- 1. Butyrolactone I | CDK non-selective inhibitor | Hello Bio [hellobio.com]
- 2. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butyrolactone I in DMSO: A Technical Guide for Researchers
This technical support center provides essential information for researchers and drug development professionals on the solubility and stability of Butyrolactone I when dissolved in Dimethyl Sulfoxide (DMSO). Butyrolactone I is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), making it a valuable tool in cell cycle and cancer research. Proper handling and storage of Butyrolactone I solutions are critical for ensuring experimental reproducibility and the integrity of results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Butyrolactone I in DMSO?
A1: Butyrolactone I is highly soluble in DMSO. Quantitative data indicates a solubility of 100 mg/mL, which is equivalent to 235.60 mM.[1] To achieve this concentration, ultrasonic treatment may be necessary.[1] It is also important to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can affect the solubility of the compound.[1]
Q2: How should I prepare a stock solution of Butyrolactone I in DMSO?
A2: To prepare a stock solution, dissolve Butyrolactone I powder in high-quality, anhydrous DMSO to your desired concentration. If you encounter difficulty in dissolving the compound, gentle warming and/or sonication can be used to aid dissolution. For example, to prepare 1 mL of a 10 mM stock solution, you would dissolve 4.244 mg of Butyrolactone I (Molecular Weight: 424.4 g/mol ) in 1 mL of DMSO.
Q3: What are the recommended storage conditions for Butyrolactone I stock solutions in DMSO?
A3: Once prepared, it is recommended to aliquot the Butyrolactone I stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. Under these conditions, the stock solution is expected to be stable for up to three months. Some suppliers suggest that storage at -80°C can extend the stability to six months.
Q4: Can I store the Butyrolactone I/DMSO stock solution at room temperature or 4°C?
A4: While many compounds in DMSO are stable at room temperature for short periods, long-term storage at room temperature or 4°C is not recommended for Butyrolactone I stock solutions. To ensure the compound's integrity and activity, storage at -20°C or -80°C is advised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The concentration may be too high for stable storage at a lower temperature, or the DMSO may have absorbed moisture. | Gently warm the solution and sonicate until the precipitate redissolves. Ensure the vial is tightly sealed to prevent moisture absorption. Consider preparing a slightly lower concentration for long-term storage. |
| Difficulty dissolving Butyrolactone I powder in DMSO. | The compound may require energy to fully dissolve at high concentrations. The DMSO may be old or have absorbed water. | Use an ultrasonic bath to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO.[1] |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Always use a consistent lot of Butyrolactone I and DMSO. |
Quantitative Data Summary
Table 1: Solubility of Butyrolactone I in DMSO
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 | 235.60 | Ultrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility.[1] |
Table 2: Recommended Storage Conditions for Butyrolactone I in DMSO
| Storage Temperature | Recommended Duration | Considerations |
| -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Butyrolactone I Stock Solution in DMSO
-
Materials:
-
Butyrolactone I powder (MW: 424.4 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Calculate the required mass of Butyrolactone I. For 1 mL of a 10 mM solution, the required mass is 4.244 mg.
-
Weigh the calculated amount of Butyrolactone I powder and place it in a sterile vial.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed sterile vials.
-
Label the vials clearly with the compound name, concentration, date, and store them at -20°C or -80°C.
-
Visualizations
References
Butyrolactone I Cell-Based Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyrolactone I in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is Butyrolactone I and what is its primary mechanism of action?
Butyrolactone I is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs). Its primary mechanism of action is to competitively bind to the ATP-binding site of CDKs, thereby preventing the phosphorylation of their target substrates. This inhibition of CDK activity leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[1]
2. Which CDKs are most potently inhibited by Butyrolactone I?
Butyrolactone I is a selective inhibitor of the CDK family, with high selectivity for CDK1 (also known as cdc2) and CDK2.[2] It has minimal effects on other kinases such as MAP kinase, PKA, and PKC at concentrations where it effectively inhibits CDKs.[1]
3. How should I prepare and store a stock solution of Butyrolactone I?
Butyrolactone I is soluble in organic solvents like DMSO, DMF, and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be stored at -20°C. To use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium. It's important to note that Butyrolactone I is hygroscopic, so it's best to store it in a dry environment and keep containers tightly sealed.[3] In aqueous solutions, its stability is pH-dependent; it is rapidly hydrolyzed under basic conditions and more slowly under acidic conditions.[4][5]
4. What is the expected effect of Butyrolactone I on the cell cycle?
Butyrolactone I is known to cause cell cycle arrest at the G1/S and G2/M phases.[2] The specific phase of arrest can be cell-type dependent. For example, in some cell lines, it leads to a prominent G2/M arrest.[6] In others, a G1 arrest may be more pronounced. This is due to the inhibition of different CDK-cyclin complexes that govern these transitions (e.g., CDK2/cyclin E for G1/S and CDK1/cyclin B for G2/M).
5. Can Butyrolactone I induce apoptosis?
Yes, in addition to cell cycle arrest, Butyrolactone I can induce apoptosis in some cancer cell lines. This effect can be concentration and cell-type dependent. For instance, in some pancreatic cancer cells, Butyrolactone I has been shown to induce apoptosis, which is associated with an increased Bax/Bcl-2 ratio.[7] It is important to distinguish between cytotoxic effects leading to apoptosis and cytostatic effects due to cell cycle arrest in your experiments.
Data Presentation
Table 1: IC50 Values of Butyrolactone I in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Various non-small cell lung cancer lines | Non-small cell lung cancer | ~50 | [6] |
| PC-14 | Lung cancer | ~20 | [6] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). Researchers should determine the optimal concentration for their specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Butyrolactone I on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Butyrolactone I
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of Butyrolactone I in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Butyrolactone I dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Read the absorbance at 590 nm using a microplate reader.[9]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution following treatment with Butyrolactone I.
Materials:
-
Cells treated with Butyrolactone I
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.[10][11]
-
Incubate the fixed cells on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks).[10]
-
Centrifuge the cells and wash twice with PBS to remove the ethanol.[10]
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale. Use appropriate gating to exclude doublets.[10]
Visualizations
Signaling Pathway of Butyrolactone I
Caption: Butyrolactone I inhibits CDK1 and CDK2, blocking cell cycle progression.
Experimental Workflow for a Butyrolactone I Cell-Based Assay
Caption: General workflow for a Butyrolactone I cell-based experiment.
Troubleshooting Decision Tree for Butyrolactone I Assays
Caption: A decision tree to troubleshoot common issues in Butyrolactone I assays.
Troubleshooting Guide
Q1: I am not observing the expected cell cycle arrest. What could be the reason?
-
Suboptimal Concentration: The concentration of Butyrolactone I may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal effective concentration.
-
Cell Line Resistance: Some cell lines may be inherently resistant to Butyrolactone I.
-
Incorrect Timing: The time point of analysis might not be optimal to observe the peak of cell cycle arrest. A time-course experiment is advisable.
-
Incomplete Arrest: In some cell lines, Butyrolactone I may cause an incomplete G2/M arrest, with some cells "skipping" mitosis and entering a new cell cycle, leading to the appearance of 8C DNA content.[12]
Q2: I am seeing a high level of cell death, which is confounding my cell cycle analysis. How can I address this?
-
High Concentration: The concentration of Butyrolactone I might be too high, leading to widespread apoptosis rather than just cell cycle arrest. Try using a lower concentration.
-
Apoptosis Induction: Butyrolactone I can induce apoptosis in certain cell types.[7] You can confirm apoptosis using assays like Annexin V staining or caspase activity assays.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to the cells.
Q3: My results are inconsistent between experiments. What should I check?
-
Reagent Stability: Ensure that your Butyrolactone I stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Butyrolactone I can be unstable in aqueous solutions, so fresh dilutions in media should be prepared for each experiment.[4]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number, as cellular responses can change with prolonged culturing.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Ensure your pipettes are calibrated and your technique is consistent.
-
Assay Conditions: Maintain consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.
References
- 1. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. document360.com [document360.com]
- 3. mdpi.com [mdpi.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. swgdrug.org [swgdrug.org]
- 6. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyrate-induced apoptosis and cell cycle arrest in bovine kidney epithelial cells: involvement of caspase and proteasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butyrolactone I Dose-Response Curve Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyrolactone I. Here, you will find detailed experimental protocols, quantitative data, and visual guides to assist in determining accurate dose-response curves and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is Butyrolactone I and what is its primary mechanism of action?
Butyrolactone I is a naturally occurring compound that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets CDK1, CDK2, and CDK5, leading to cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis.[1][2]
Q2: What is the recommended starting concentration range for Butyrolactone I in a dose-response experiment?
The optimal concentration of Butyrolactone I is highly dependent on the cell line being studied. Based on published IC50 values, a starting range of 0.1 µM to 100 µM is recommended. It is crucial to perform a dose-response experiment to determine the specific IC50 for your cell line of interest.
Q3: How should I prepare and store Butyrolactone I?
Butyrolactone I is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: What are the known off-target effects of Butyrolactone I?
While Butyrolactone I is a potent CDK inhibitor, some studies suggest potential off-target effects. It has been reported to influence the NF-κB and JAK-STAT signaling pathways.[3] Researchers should consider these potential off-target effects when interpreting their results and may need to include additional controls to validate the specificity of the observed phenotypes.
Data Presentation: Butyrolactone I IC50 Values
The half-maximal inhibitory concentration (IC50) of Butyrolactone I varies significantly across different cell lines and kinase assays. The following tables summarize reported IC50 values.
Table 1: IC50 Values of Butyrolactone I in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| HL-60 | Human Leukemia | 13.2 |
| PC-3 | Prostate Cancer | 41.7 |
| Non-small cell lung cancer lines | Lung Cancer | ~50 µg/mL |
| Small-cell lung cancer lines | Lung Cancer | ~50 µg/mL |
*Note: The original data was reported in µg/mL. The molar mass of Butyrolactone I is 424.4 g/mol .
Table 2: IC50 Values of Butyrolactone I against Purified Kinases
| Kinase | IC50 Value (µM) |
| CDK1/cyclin B | 0.65[4] |
| CDK2/cyclin A | 1.38[4] |
| CDK2/cyclin E | 0.66[4] |
| CDK5/p25 | 0.17[4] |
| CDK5/p35 | 0.22[4] |
Experimental Protocols
Dose-Response Curve Determination using MTT Assay
This protocol outlines the steps to determine the dose-response curve of Butyrolactone I in a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Butyrolactone I
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Butyrolactone I Treatment:
-
Prepare a series of dilutions of Butyrolactone I in complete culture medium from your DMSO stock. A common starting range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Butyrolactone I concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Butyrolactone I dilutions or control solutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Butyrolactone I concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Western Blot Analysis of CDK-Related Proteins
This protocol describes how to assess the effect of Butyrolactone I on the expression and phosphorylation status of key cell cycle proteins.
Materials:
-
Cell lysates from Butyrolactone I-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1, anti-CDK1, anti-phospho-Rb, anti-Rb, anti-Cyclin B1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with various concentrations of Butyrolactone I for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Compare the expression and phosphorylation levels of the target proteins between treated and control samples.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of Butyrolactone I on CDK activity.
Materials:
-
Recombinant active CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A)
-
Kinase assay buffer
-
Substrate for the specific CDK (e.g., Histone H1 for CDK1, Rb fragment for CDK2)
-
Butyrolactone I
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or phosphospecific antibodies for non-radioactive assays)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the recombinant CDK/cyclin complex, and the substrate.
-
Add varying concentrations of Butyrolactone I or a vehicle control.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at 30°C.
-
-
Initiate Kinase Reaction:
-
Add ATP to initiate the kinase reaction.
-
Incubate for a specific time (e.g., 20-30 minutes) at 30°C.
-
-
Stop Reaction and Detect Phosphorylation:
-
Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Detect the level of substrate phosphorylation using your chosen method.
-
-
Data Analysis:
-
Quantify the kinase activity for each Butyrolactone I concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Butyrolactone I concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Butyrolactone I inhibits CDK1, CDK2, and CDK5, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for determining the dose-response curve of Butyrolactone I.
Caption: A decision tree to troubleshoot common issues in Butyrolactone I dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrolactone I blocks the transition of acute kidney injury to chronic kidney disease in mice by targeting JAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Time-Course Experiments with Butyrolactone I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting time-course experiments with Butyrolactone I.
Frequently Asked Questions (FAQs)
Q1: What is Butyrolactone I and what is its primary mechanism of action?
Butyrolactone I is a naturally occurring, potent, and selective inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1/cyclin B, CDK2, and CDK5. By acting as an ATP-competitive inhibitor, Butyrolactone I blocks the kinase activity of these CDKs, leading to cell cycle arrest, primarily at the G2/M transition.[1][2][3]
Q2: What are the expected cellular effects of Butyrolactone I treatment over a time course?
Upon treatment with Butyrolactone I, researchers can expect to observe a sequence of cellular events. Initially, within a few hours, there will be an inhibition of CDK activity.[1] This is followed by an accumulation of cells in the G2/M phase of the cell cycle, which can typically be observed within 24 hours.[1][3] At later time points (e.g., 48-72 hours) and depending on the concentration and cell line, an increase in apoptosis may be detected.[4][5]
Q3: What concentrations of Butyrolactone I should I use in my experiment?
The optimal concentration of Butyrolactone I is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. However, based on published data, concentrations typically range from 10 µM to 100 µM.[3][5]
Q4: How should I prepare and store Butyrolactone I?
Butyrolactone I is soluble in DMSO, ethanol, and methanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C. Further dilutions to the final working concentration should be made in the cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: Can Butyrolactone I affect signaling pathways other than the cell cycle?
Yes, Butyrolactone I has been shown to modulate several other signaling pathways. It can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, it can influence the expression of the cell cycle inhibitor p21, often leading to its degradation.[2] It has also been reported to affect the PERK/CHOP pathway, which is involved in the endoplasmic reticulum stress response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant G2/M arrest observed after 24 hours. | - Butyrolactone I concentration is too low.- Insufficient incubation time.- Cell line is resistant.- Inactive Butyrolactone I. | - Perform a dose-response experiment to determine the optimal concentration.- Extend the incubation time to 48 hours.- Verify the CDK1/2 expression levels in your cell line.- Use a fresh stock of Butyrolactone I and verify its activity on a sensitive cell line. |
| High levels of cell death at early time points. | - Butyrolactone I concentration is too high, leading to acute toxicity. | - Reduce the concentration of Butyrolactone I. A lower, less toxic concentration may still be effective at inducing cell cycle arrest over a longer time course. |
| Appearance of an "8C" peak in flow cytometry analysis. | - This phenomenon has been observed with Butyrolactone I treatment and is thought to be due to cells skipping mitosis and re-entering the cell cycle, resulting in cells with double the DNA content of G2/M cells.[3] | - This may not be an artifact. Quantify the percentage of cells in the 8C population as part of your results. Consider analyzing cellular morphology to identify multi-nucleated cells. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent timing of Butyrolactone I addition.- Degradation of Butyrolactone I stock. | - Ensure consistent cell seeding density and confluency at the start of each experiment.- Add Butyrolactone I at the same time point after cell seeding for all replicates.- Prepare fresh dilutions of Butyrolactone I from a properly stored stock for each experiment. |
| Unexpected changes in protein expression unrelated to the cell cycle. | - Potential off-target effects of Butyrolactone I. | - Consult the literature for known off-target effects. Consider using a lower concentration or a more specific CDK inhibitor as a control if available. Validate key findings using a secondary method or a different inhibitor. |
Data Presentation
Table 1: IC50 Values of Butyrolactone I in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-14 | Non-small cell lung cancer | ~50 µg/ml (~117 µM) | [1] |
| DU145 | Prostate cancer | Effective at 70-100 µM | [3] |
| PC-3 | Prostate cancer | Effective at 70-100 µM | [3] |
| LNCaP | Prostate cancer | Effective at 70-100 µM | [3] |
| H460 | Human lung cancer | Not specified, but effective at doses exceeding CDK inhibition Ki | [2] |
| SW480 | Human colon cancer | Not specified, but effective at doses exceeding CDK inhibition Ki | [2] |
| WEHI | - | Effective at 100 µM | [5] |
| L929 | - | Effective at 100 µM | [5] |
| HeLa S3 | Cervical cancer | Effective at 100 µM | [5] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Cell Cycle Progression by Flow Cytometry
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Butyrolactone I Treatment: The following day, treat the cells with the desired concentration of Butyrolactone I (e.g., 50 µM). Include a vehicle-treated control (e.g., DMSO).
-
Time-Course Harvesting: Harvest cells at various time points (e.g., 0, 12, 24, 48, and 72 hours) post-treatment.
-
Cell Fixation:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity will indicate the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Analysis of Protein Expression by Western Blot
-
Cell Treatment and Lysis:
-
Seed and treat cells with Butyrolactone I as described in Protocol 1.
-
At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Cyclin B1, p-CDK1, cleaved PARP, p21, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Signaling pathways affected by Butyrolactone I.
Caption: Experimental workflow for a Butyrolactone I time-course experiment.
References
- 1. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of G2-M phase arrest and apoptosis by alpha-methylene-gamma-butyrolactones in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in cancer cells by tumor necrosis factor and butyrolactone, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyrolactone I Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Butyrolactone I. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot potential off-target effects of Butyrolactone I in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended targets of Butyrolactone I?
A1: Butyrolactone I is a competitive inhibitor of ATP binding to cyclin-dependent kinases (CDKs). Its primary targets are CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25.[1]
Q2: I'm using Butyrolactone I to synchronize my cells in G1/S or G2/M, but I'm observing unexpected phenotypes. What could be the cause?
A2: While Butyrolactone I is effective for cell cycle arrest, it has known off-target effects that can lead to unexpected cellular responses. These include the degradation of the cell cycle inhibitor p21 and activation of the nuclear receptor PPARγ.[2][3] Depending on your cell type and experimental conditions, these off-target activities could contribute to your observations.
Q3: My cells are arresting as expected, but I'm also seeing changes in gene expression related to lipid metabolism. Why is this happening?
A3: Butyrolactone I has been shown to be a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism.[1][3][4][5] This activation is independent of its CDK inhibitory activity and could explain the observed changes in the expression of genes involved in metabolic pathways.
Q4: I've noticed a decrease in p21 protein levels in my experiment, even in p53-deficient cells. Is this a known effect of Butyrolactone I?
A4: Yes, this is a documented off-target effect. Butyrolactone I can induce the degradation of the p21 protein via the proteasome in a p53-independent manner.[2][6] This effect should be considered when interpreting results, especially in studies focused on cell cycle checkpoints and DNA damage responses.
Q5: Is Butyrolactone I known to inhibit kinases other than CDKs?
Troubleshooting Guides
Problem 1: Inconsistent or Incomplete Cell Cycle Arrest
Symptoms:
-
Flow cytometry analysis shows a broad distribution of cells across cell cycle phases instead of a sharp peak at G1/S or G2/M.
-
Western blot analysis for cell cycle markers (e.g., cyclin levels) does not show the expected pattern for the arrested phase.
-
Cells escape the block prematurely.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Concentration: | The effective concentration of Butyrolactone I can vary between cell lines. Perform a dose-response experiment (e.g., 10 µM to 100 µM) to determine the optimal concentration for your specific cell line. |
| Incorrect Timing of Treatment: | The duration of treatment required for effective synchronization can vary. Optimize the incubation time by performing a time-course experiment (e.g., 12, 24, 36 hours). |
| Off-Target p21 Degradation: | Butyrolactone I-induced degradation of p21 can interfere with cell cycle arrest.[2] Consider using an alternative CDK inhibitor if this effect is confounding your results. You can verify p21 degradation by Western blot. |
| Cell Line Resistance: | Some cell lines may be inherently resistant to Butyrolactone I. If optimization of concentration and timing fails, consider an alternative synchronization method (e.g., serum starvation, contact inhibition, or other chemical inhibitors like nocodazole or aphidicolin). |
Problem 2: Unexpected Apoptosis or Cell Death
Symptoms:
-
Increased number of floating cells in culture.
-
Positive staining with apoptosis markers (e.g., Annexin V, cleaved caspase-3).
-
Decreased cell viability in proliferation assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Off-Target Kinase Inhibition: | While generally selective, Butyrolactone I could be inhibiting other kinases essential for cell survival in your specific cell type. The inhibition of JAK1 is a recently discovered off-target effect.[8] |
| Cellular Stress Response: | Prolonged cell cycle arrest can induce a cellular stress response, leading to apoptosis. Try to minimize the duration of the Butyrolactone I treatment to the shortest time necessary to achieve synchronization. |
| Interaction with Other Treatments: | Butyrolactone I has been shown to reduce the cytotoxicity of cisplatin by direct binding.[9] Consider potential interactions if you are co-treating with other compounds. |
Problem 3: Altered Cellular Morphology or Phenotype Unrelated to Cell Cycle
Symptoms:
-
Changes in cell shape, adhesion, or differentiation state.
-
Activation of signaling pathways not directly linked to CDKs.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| PPARγ Agonism: | Butyrolactone I's partial agonism of PPARγ can induce changes in cellular differentiation and metabolism, particularly in cell types where PPARγ is highly expressed (e.g., adipocytes, macrophages).[1][3][4][5] Measure the expression of known PPARγ target genes (e.g., FABP4, LPL) by qPCR to confirm this off-target effect. |
| Inhibition of JAK1: | The inhibition of JAK1 can affect cytokine signaling and inflammatory responses.[8] If your experimental system is sensitive to perturbations in the JAK-STAT pathway, this off-target effect could be significant. Assess the phosphorylation status of STAT proteins downstream of JAK1 by Western blot. |
Quantitative Data
Table 1: IC50 Values of Butyrolactone I for Primary and Off-Target Kinases
| Kinase | IC50 (µM) | Notes |
| Primary Targets | ||
| CDK1/cyclin B | 0.65 | [1] |
| CDK2/cyclin A | 1.38 | [1] |
| CDK2/cyclin E | 0.66 | [1] |
| CDK5/p25 | 0.17 | [1] |
| Known Off-Targets | ||
| JAK1 | 0.376 | [8] |
| Reported Non-Targets | ||
| C-kinase | Scarcely affects | [7] |
| A-kinase | Scarcely affects | [7] |
| Casein kinases | Scarcely affects | [7] |
| MAP kinase | Scarcely affects | [7] |
| EGF receptor-tyrosine kinase | Scarcely affects | [7] |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization with Butyrolactone I
-
Cell Seeding: Plate cells at a density that will not allow them to become confluent by the end of the experiment.
-
Treatment: Add Butyrolactone I to the culture medium at the desired final concentration (start with a range of 10-100 µM for optimization).
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours).
-
Washout (for release experiments): To release the cells from the block, remove the medium containing Butyrolactone I, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium.
-
Analysis: Harvest cells at various time points after washout for analysis by flow cytometry (for DNA content), Western blotting (for cell cycle markers), or other relevant assays.
Protocol 2: Verification of p21 Degradation
-
Treatment: Treat cells with Butyrolactone I at the concentration used in your primary experiment. Include a positive control for p21 induction (e.g., DNA damaging agent) and a negative control (vehicle).
-
Proteasome Inhibition (Optional): To confirm proteasome-dependent degradation, pre-treat a subset of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding Butyrolactone I.
-
Lysis: After the desired treatment time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p21 and a loading control (e.g., GAPDH or β-actin).
Protocol 3: PPARγ Activation Assay (Luciferase Reporter Assay)
-
Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) in the promoter. A constitutively active Renilla luciferase vector can be co-transfected for normalization.[4]
-
Treatment: After 24 hours, treat the cells with Butyrolactone I, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
Lysis and Assay: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity in Butyrolactone I-treated cells indicates PPARγ activation.
Visualizations
Caption: Intended and off-target signaling pathways of Butyrolactone I.
Caption: A workflow for troubleshooting unexpected results with Butyrolactone I.
References
- 1. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrolactone I blocks the transition of acute kidney injury to chronic kidney disease in mice by targeting JAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butyrolactone I in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Butyrolactone I in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Butyrolactone I?
Butyrolactone I is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It primarily targets Cdk1 (also known as cdc2) and Cdk2. By competing with ATP for the kinase binding site, it prevents the phosphorylation of key substrate proteins required for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S and G2/M phases.
Q2: What are the expected effects of Butyrolactone I on primary cell cultures?
The primary effects of Butyrolactone I on susceptible primary cells are cell cycle arrest and, at higher concentrations or with prolonged exposure, induction of apoptosis. In some primary cell types, like porcine oocytes, it has been shown to reversibly prevent the resumption of meiosis.[1] It can also modulate signaling pathways such as NF-κB and MAPK.[2]
Q3: What is a typical working concentration range for Butyrolactone I in primary cell cultures?
The effective concentration of Butyrolactone I can vary significantly depending on the primary cell type and the experimental endpoint. For example, in porcine oocytes, concentrations between 20 µM and 80 µM have been used to prevent meiosis.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and application.
Q4: How should I prepare and store Butyrolactone I?
Butyrolactone I is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically <0.1%) and include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guides
Problem 1: No observable effect of Butyrolactone I on my primary cells.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of Butyrolactone I concentrations. Primary cells may require higher concentrations than cancer cell lines. |
| Cell Type Resistance | Some primary cell types may be inherently resistant to CDK inhibitors. Research the expression levels of CDKs in your specific cell type. |
| Compound Inactivity | Ensure your Butyrolactone I stock solution is not degraded. Prepare a fresh stock solution and re-test. |
| Insufficient Incubation Time | Increase the duration of exposure to Butyrolactone I. Cell cycle effects may take 24-48 hours to become apparent. |
Problem 2: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of Primary Cells | Primary cells are often more sensitive than immortalized cell lines. Reduce the concentration of Butyrolactone I and perform a more detailed dose-response curve at the lower end of the concentration range. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Test a vehicle control with the same solvent concentration. |
| Off-Target Effects | At higher concentrations, Butyrolactone I may have off-target effects. Correlate cell death with markers of apoptosis to confirm the mechanism. |
| Poor Cell Health Pre-treatment | Ensure your primary cells are healthy and in the logarithmic growth phase before adding Butyrolactone I. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Primary Cell Isolations | Primary cells can have inherent variability between donors or isolations. Use cells from the same passage number and, if possible, from the same donor for a set of experiments. |
| Inconsistent Cell Density | Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to treatment. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of Butyrolactone I. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium. |
Quantitative Data
Table 1: Reported Effective Concentrations of Butyrolactone I in Primary Cells
| Primary Cell Type | Effect | Concentration Range | Reference |
| Porcine Oocytes | Prevention of meiosis resumption | 20 - 80 µM | [1] |
| Mouse Primary Hepatocytes | Stimulation of gluconeogenesis | 1 mM (as sodium butyrate) | [3] |
Note: Data for Butyrolactone I in a wide range of primary cells is limited. The above table includes data for a related butyrate compound in hepatocytes for context. Researchers should always perform their own dose-response studies.
Table 2: IC50 Values of Butyrolactone I in Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 | Reference |
| PC-14 | Non-small cell lung cancer | ~20 µg/mL | [4] |
| Various non-small and small-cell lung cancer lines | Lung Cancer | ~50 µg/mL | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific primary cell type.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Treatment: Prepare serial dilutions of Butyrolactone I in your complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Butyrolactone I. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Visualizations
Caption: Mechanism of Butyrolactone I-induced cell cycle arrest.
Caption: Workflow for determining Butyrolactone I cytotoxicity.
Caption: Troubleshooting logic for unexpected cell death.
References
- 1. Butyrolactone I reversibly alters nuclear configuration, periooplasmic microtubules and development of porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrolactone-I from marine fungi alleviates intestinal barrier damage caused by DSS through regulating lactobacillus johnsonii and its metabolites in the intestine of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate stimulates hepatic gluconeogenesis in mouse primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Butyrolactone I precipitation in media
Welcome to the technical support center for Butyrolactone I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Butyrolactone I in experimental settings and to address common issues, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Butyrolactone I and what is its primary mechanism of action?
Butyrolactone I is a secondary metabolite isolated from Aspergillus terreus. It functions as a cell-permeable, potent, and selective inhibitor of cyclin-dependent kinases (CDKs), particularly Cdk1, Cdk2, and Cdk5. By acting as an ATP-competitive inhibitor, it blocks the progression of the cell cycle at the G1/S and G2/M transitions.[1] It has been observed to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.
Q2: What is the recommended solvent for preparing Butyrolactone I stock solutions?
Butyrolactone I has limited solubility in water.[1] Therefore, it is recommended to prepare stock solutions in organic solvents such as DMSO, ethanol, or methanol.[1] DMSO is the most commonly used solvent for cell culture applications.
Q3: My Butyrolactone I, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue for compounds with limited aqueous solubility. When a concentrated DMSO stock solution is introduced into an aqueous environment like cell culture media, the compound can rapidly come out of solution, or "crash out," forming a precipitate. The high concentration of the compound in the DMSO droplet is suddenly exposed to a large volume of a solvent in which it is poorly soluble.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. Most cell lines can tolerate up to 0.1% DMSO without significant effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing Butyrolactone I Precipitation
This guide provides a step-by-step approach to preparing and using Butyrolactone I in cell culture to minimize or eliminate precipitation.
Issue: Precipitate Forms Immediately Upon Addition to Media
Cause: Rapid dilution of the DMSO stock in the aqueous media, leading to supersaturation and precipitation.
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve Butyrolactone I in 100% DMSO to create a concentrated stock solution. A concentration of 50 mM has been successfully used in published protocols.[2] One supplier notes a solubility of up to 80 mg/mL (188.48 mM) in DMSO.[3]
-
Use an Intermediate Dilution Step: Instead of adding the highly concentrated stock directly to your full volume of media, first dilute it in a smaller volume of media.
-
Slow, Drop-wise Addition with Agitation: Add the Butyrolactone I stock solution (or the intermediate dilution) to the final volume of media very slowly, drop by drop, while gently swirling or vortexing the media. This helps to disperse the compound more evenly and prevents localized high concentrations.
-
Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the compound. Temperature can affect solubility.
Issue: Precipitate Forms Over Time in the Incubator
Cause: The compound's concentration is at or above its solubility limit in the final culture medium, and it slowly crystallizes out of solution. Interactions with media components, such as proteins in fetal bovine serum (FBS), can also contribute to precipitation.
Solution:
-
Verify the Final Concentration: Ensure the final working concentration of Butyrolactone I is not unnecessarily high. Refer to published literature for typical effective concentrations. For example, concentrations between 6 µM and 200 µM have been used in bovine oocyte culture.[2]
-
Reduce Serum Concentration: If using serum-supplemented media, consider reducing the serum percentage at the time of treatment, as proteins can sometimes cause compounds to precipitate.
-
Sonication: If a precipitate is observed after dilution, brief sonication of the final working solution can sometimes help to redissolve the compound.[4] However, be cautious as this may not result in a stable solution long-term.
-
Microscopic Examination: Before treating your cells, add a drop of the final working solution to a slide and examine it under a microscope to ensure no precipitate is present.[4]
Data Presentation
| Parameter | Value | Source |
| Chemical Formula | C₂₄H₂₄O₇ | |
| Molecular Weight | 424.44 g/mol | |
| Appearance | White solid | |
| Recommended Solvents | DMSO, Ethanol, Methanol | [1] |
| Solubility in DMSO | 80 mg/mL (188.48 mM) | [3] |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol for Preparation of Butyrolactone I Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of Butyrolactone I in DMSO.
-
Materials:
-
Butyrolactone I powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of Butyrolactone I powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for Diluting Butyrolactone I into Cell Culture Media
-
Objective: To prepare a final working solution of Butyrolactone I in cell culture media without precipitation.
-
Materials:
-
Butyrolactone I stock solution (from the protocol above)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the Butyrolactone I stock solution.
-
Determine the volume of stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration will be less than 0.5%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of media, add the calculated volume of Butyrolactone I stock solution drop-wise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually and microscopically inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing and using Butyrolactone I.
Caption: Troubleshooting logic for Butyrolactone I precipitation.
Caption: Butyrolactone I inhibits the NF-κB signaling pathway.
References
Butyrolactone I half-life in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using Butyrolactone I in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Butyrolactone I?
A1: Butyrolactone I is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It primarily targets Cdk1 (Cdc2) and Cdk2, and has also been shown to inhibit Cdk5. By competing with ATP for the kinase binding site, Butyrolactone I prevents the phosphorylation of key substrates involved in cell cycle progression, such as the Retinoblastoma protein (pRb). This inhibition leads to cell cycle arrest, typically at the G1/S and G2/M transitions.[1]
Q2: In which solvent should I dissolve Butyrolactone I?
A2: Butyrolactone I is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically <0.1%).
Q3: What is the expected morphological outcome after treating cells with Butyrolactone I?
A3: The expected morphological changes depend on the cell line and the concentration of Butyrolactone I used. Due to its cell cycle inhibitory effects, you may observe an increase in the population of cells arrested in the G1 or G2/M phase. In some cell lines, particularly those with mutated p53, prolonged exposure to Butyrolactone I can induce apoptosis.
Troubleshooting Guide
Q1: I am not observing the expected cell cycle arrest. What could be the reason?
A1: There are several potential reasons for the lack of an observable effect:
-
Compound Instability: Butyrolactone I may be unstable in your specific cell culture medium or under your experimental conditions. It is recommended to determine the half-life of Butyrolactone I in your system. Please refer to the experimental protocol below.
-
Insufficient Concentration: The effective concentration of Butyrolactone I can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Cell Line Resistance: Some cell lines may exhibit resistance to CDK inhibitors. This can be due to various mechanisms, such as alterations in cell cycle checkpoint proteins or drug efflux pumps.
-
Low Cell Permeability: The cell membrane permeability of Butyrolactone I could be a limiting factor for its growth inhibitory effect.[2]
Q2: My cells are dying at concentrations where I expect to see cell cycle arrest. Why is this happening?
A2: Unintended cell death could be due to a few factors:
-
Off-Target Effects: At higher concentrations, Butyrolactone I may have off-target effects that lead to cytotoxicity.
-
Induction of Apoptosis: In some cancer cell lines, particularly those with mutations in tumor suppressor genes like p53, inhibition of CDKs by Butyrolactone I can lead to the induction of apoptosis.[3]
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells.
Q3: I am seeing inconsistent results between experiments. What are the possible causes?
A3: Inconsistent results can arise from several sources:
-
Compound Degradation: Ensure that your Butyrolactone I stock solution is stored properly and has not degraded. Prepare fresh dilutions from the stock for each experiment.
-
Variability in Cell Culture: Factors such as cell passage number, confluency, and serum concentration can influence the cellular response to treatment. Maintain consistent cell culture practices.
-
Experimental Setup: Ensure consistent incubation times and precise dilutions of Butyrolactone I in all experiments.
Quantitative Data Summary
There is limited publicly available data on the specific half-life of Butyrolactone I in various cell culture conditions. The stability of a compound in cell culture is highly dependent on the specific medium, serum concentration, cell type, and other experimental conditions. Therefore, it is crucial to determine the half-life empirically in your experimental system. The following table summarizes the known inhibitory concentrations of Butyrolactone I against its primary targets.
| Target | IC50 | Cell Line/System |
| cdc2 kinase (Cdk1) | 20 µg/ml (IC50 for activity inhibition) | PC-14 human lung cancer cells |
| Cdk2 | Not specified, but inhibited | In vitro |
| Cdk5 | Not specified, but inhibited | In vitro |
Experimental Protocols
Protocol: Determination of Butyrolactone I Half-Life in Cell Culture
This protocol outlines a method to determine the stability of Butyrolactone I in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Butyrolactone I
-
Your specific cell culture medium (e.g., DMEM) with serum (e.g., 10% FBS)
-
Cell line of interest
-
Multi-well cell culture plates (e.g., 6-well plates)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal standard (a stable compound with similar chemical properties to Butyrolactone I, if available)
-
HPLC-MS system
Procedure:
-
Preparation of Butyrolactone I Spiked Medium:
-
Prepare a stock solution of Butyrolactone I in DMSO.
-
Spike pre-warmed cell culture medium (containing serum) with Butyrolactone I to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.
-
Prepare a sufficient volume for all time points and replicates.
-
-
Experimental Setup:
-
Seed your cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
For each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), you will have at least three replicate wells.
-
At time point 0, add the Butyrolactone I-spiked medium to the corresponding wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point, collect an aliquot of the cell culture medium from the respective wells.
-
Immediately process the samples to prevent further degradation.
-
-
Sample Preparation for HPLC-MS Analysis:
-
To precipitate proteins, add a cold organic solvent like acetonitrile (ACN) to the collected medium samples (e.g., a 1:3 ratio of medium to ACN).
-
If using an internal standard, add it to the samples at this stage.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Develop an HPLC-MS method to separate and quantify Butyrolactone I. This will involve optimizing the mobile phase, gradient, and mass spectrometry parameters.
-
Generate a standard curve of Butyrolactone I in the cell culture medium to accurately quantify the concentration in your samples.
-
Analyze the collected samples from each time point.
-
-
Data Analysis:
-
Quantify the concentration of Butyrolactone I at each time point using the standard curve.
-
Plot the concentration of Butyrolactone I versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model. The half-life is the time it takes for the concentration of Butyrolactone I to decrease by 50%.
-
Visualizations
Caption: Butyrolactone I signaling pathway.
Caption: Experimental workflow for half-life determination.
References
Technical Support Center: Butyrolactone I Treatment
Welcome to the technical support center for Butyrolactone I. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Butyrolactone I and what is its primary mechanism of action?
Butyrolactone I is a naturally occurring compound isolated from the fungus Aspergillus terreus. It is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Its primary targets are CDK1/cyclin B, CDK2, and CDK5.[1] By inhibiting these kinases, Butyrolactone I blocks cell cycle progression at the G1/S and G2/M transitions.[1][2]
Q2: What are the expected phenotypic effects of Butyrolactone I treatment on cultured cells?
The most common effect of Butyrolactone I treatment is cell cycle arrest in the G1/S and/or G2/M phases.[1][2] This can be observed through flow cytometry analysis of DNA content. In some cell lines, particularly at higher concentrations, incomplete G2/M arrest may lead to mitotic skipping, resulting in cells with 8C DNA content. You may also observe changes in cell morphology and sporulation in certain fungal species.[3]
Q3: How should I prepare and store Butyrolactone I stock solutions?
Butyrolactone I is soluble in organic solvents such as DMSO, DMF, ethanol, and methanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. It is recommended to prepare and use solutions on the same day if possible. If storage is necessary, aliquots of the stock solution can be stored at -20°C for up to one month.[4] Before use, equilibrate the solution to room temperature and ensure there is no precipitate.[4] Butyrolactone I is stable at a neutral pH but can be rapidly hydrolyzed in basic conditions and slowly hydrolyzed in acidic conditions.[5]
Troubleshooting Guide
Inconsistent or No Observed Effect on Cell Cycle
Q4: I am not observing the expected cell cycle arrest after Butyrolactone I treatment. What could be the issue?
Several factors could contribute to a lack of expected activity:
-
Compound Quality and Storage: Ensure your Butyrolactone I is of high purity and has been stored correctly at -20°C in a tightly sealed container to prevent degradation.[1]
-
Solubility and Precipitation: Butyrolactone I may precipitate in aqueous culture media, especially at high concentrations or if the DMSO concentration in the final culture medium is too high. Visually inspect the media for any precipitate after adding the compound. It is advisable to use a final DMSO concentration of less than 0.5%.
-
Cell Density and Proliferation Rate: The effectiveness of cell cycle inhibitors can be dependent on the proliferative state of the cells. Ensure your cells are in the exponential growth phase at the time of treatment. Very high cell densities can also sometimes reduce the effective concentration of the compound per cell.
-
Cell Line Specificity: The response to Butyrolactone I can be highly cell-type-specific. Some cell lines may be inherently resistant or require higher concentrations or longer incubation times to exhibit cell cycle arrest.
-
Incubation Time: The onset of cell cycle arrest can vary. While inhibition of DNA synthesis can be observed as early as 2 hours, significant accumulation of cells in G2/M may require longer exposure (e.g., 24 hours or more).[6]
High Cell Death Instead of Cell Cycle Arrest
Q5: I am observing high levels of cytotoxicity and apoptosis rather than the expected cell cycle arrest. Why is this happening?
-
Concentration-Dependent Effects: At concentrations significantly higher than the IC50 for cell cycle arrest, Butyrolactone I can induce apoptosis. It is crucial to perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest without causing widespread cell death in your specific cell line.
-
Off-Target Effects: While relatively selective for CDKs, at higher concentrations, Butyrolactone I may have off-target effects that contribute to cytotoxicity. For example, it has been shown to have partial agonist activity on PPARγ.
-
Cell Line Sensitivity: Some cell lines are more prone to apoptosis in response to cell cycle disruption.
Variability in IC50 Values
Q6: My experimentally determined IC50 value for Butyrolactone I is different from published values. What could be the reason for this discrepancy?
IC50 values are highly dependent on experimental conditions and can vary significantly between studies. Factors that can influence IC50 values include:
-
Cell Line: Different cell lines exhibit varying sensitivities to Butyrolactone I.[7]
-
Assay Type: The method used to assess cell viability or proliferation (e.g., MTT, CellTiter-Glo, direct cell counting) can yield different IC50 values.
-
Incubation Time: The duration of drug exposure will significantly impact the IC50 value.
-
Cell Seeding Density: The initial number of cells seeded can affect the final readout.
-
Culture Media Components: Serum concentration and other media components can sometimes interact with the compound.
Unexpected Molecular Results
Q7: I treated my cells with Butyrolactone I, a CDK inhibitor, but I see a decrease in p21 protein levels. Isn't this counterintuitive?
This is a known and important paradoxical effect of Butyrolactone I. While CDK inhibitors are generally expected to lead to the accumulation of CDK inhibitor proteins like p21, Butyrolactone I has been shown to cause a rapid, p53-independent reduction of endogenous p21 protein.[8] This is thought to occur through the accelerated degradation of p21 via the proteasome.[8] This highlights that Butyrolactone I has effects beyond simple CDK inhibition.[8][9]
Data Presentation
Table 1: Inhibitory Potency of Butyrolactone I against Various Kinases
| Kinase Target | IC50 / Ki Value | Notes |
| CDK1/cyclin B | 0.43 µM (IC50) | |
| CDK2 | Inhibited | Selective inhibitor |
| CDK5/p25 | 0.077 µM (IC50) | Potent inhibitor |
| PPARγ | 2.64 µM (Ki) | Partial agonist activity |
| MAPK, PKA, PKC | Not inhibited | Doses much higher than for CDK inhibition are required |
| EGFR | Not inhibited | Doses much higher than for CDK inhibition are required |
Table 2: IC50 Values of Butyrolactone I in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Notes |
| Non-small cell lung cancer | Lung Cancer | ~50 µg/mL | |
| Small cell lung cancer | Lung Cancer | Less sensitive | Compared to non-small cell lung cancer lines |
| PC-14 | Lung Cancer | ~20 µg/mL | |
| HL-60 | Human Leukemia | 13.2 µM | |
| PC-3 | Prostate Cancer | 41.7 µM |
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvest (typically 50-70% confluency).
-
Butyrolactone I Treatment: The following day, treat the cells with the desired concentrations of Butyrolactone I or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvest:
-
Aspirate the media and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
-
Analysis:
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results with Butyrolactone I.
Caption: Butyrolactone I inhibits CDK1 and CDK2, causing cell cycle arrest.
Caption: Paradoxical effect of Butyrolactone I on p21 expression.
References
- 1. agscientific.com [agscientific.com]
- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Butyrolactone I | CDK non-selective inhibitor | Hello Bio [hellobio.com]
- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 6. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrolactone: more than a kinase inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of CDK Inhibitors: Butyrolactone I vs. Roscovitine in Cell Cycle Arrest
For researchers, scientists, and drug development professionals, the selection of a suitable cell cycle inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two prominent cyclin-dependent kinase (CDK) inhibitors, Butyrolactone I and roscovitine, focusing on their efficacy in inducing cell cycle arrest. This analysis is supported by a compilation of experimental data on their performance, detailed methodologies for key assays, and visualizations of their mechanisms of action.
At a Glance: Key Differences
| Feature | Butyrolactone I | Roscovitine (Seliciclib) |
| Primary CDK Targets | CDK1 (Cdc2), CDK2[1] | CDK1, CDK2, CDK5, CDK7, CDK9[2][3] |
| Selectivity | Selective for CDK1 and CDK2[1] | Broad-spectrum purine inhibitor[2] |
| Cell Cycle Arrest | G1/S and G2/M phases[1] | G0, G1, S, or G2/M phase, depending on conditions[2] |
| Reported IC50 for Cell Proliferation | ~50 µg/mL in some lung cancer cell lines[4] | Average of ~15 µM across various cancer cell lines[2] |
Mechanism of Action and Signaling Pathways
Both Butyrolactone I and roscovitine exert their effects by inhibiting cyclin-dependent kinases, key regulators of cell cycle progression. However, their target specificity and downstream consequences differ.
Butyrolactone I is a selective inhibitor of the CDK family, primarily targeting CDK1 (also known as Cdc2) and CDK2.[1] By inhibiting these kinases, Butyrolactone I prevents the phosphorylation of crucial substrates required for cell cycle transitions. Inhibition of CDK2 leads to a failure to phosphorylate the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes necessary for S-phase entry and thus causing arrest at the G1/S transition.[1] Inhibition of CDK1, a key component of the M-phase promoting factor (MPF), prevents the phosphorylation of proteins like histone H1, which is essential for chromatin condensation and entry into mitosis, leading to a G2/M arrest.[1]
Roscovitine , also known as seliciclib, is a broader-spectrum purine analog that competitively inhibits the ATP-binding site of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[2][3] Its ability to arrest the cell cycle at various phases (G0, G1, S, or G2/M) is dependent on the cell type, dose, and duration of treatment.[2] The inhibition of CDK1 and CDK2 by roscovitine leads to G1/S and G2/M arrest through mechanisms similar to Butyrolactone I. Additionally, the inhibition of CDK7 and CDK9, which are involved in transcription, can lead to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, contributing to apoptosis.[2] Roscovitine's effects can also extend to other signaling pathways, including the Ras-MAPK and NF-κB pathways.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for Butyrolactone I and roscovitine. It is important to note that direct comparative studies in the same cell lines are limited, and thus IC50 values may vary depending on the experimental conditions and cell type.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Kinase | Butyrolactone I (µM) | Roscovitine (µM) |
| CDK1/cyclin B | 0.65[5] | 0.65[3] |
| CDK2/cyclin A | 1.38[5] | 0.7[3] |
| CDK2/cyclin E | 0.66[5] | 0.7[3] |
| CDK5/p25 | 0.17[5] | 0.16[3] |
| CDK5/p35 | 0.22[5] | - |
| CDK4/cyclin D1 | - | >100[2] |
| CDK6/cyclin D3 | - | >100[2] |
| CDK7/cyclin H | - | 0.46[2] |
| CDK9/cyclin T1 | - | 0.60[2] |
Table 2: Cellular Proliferation Inhibition (IC50 Values)
| Cell Line | Butyrolactone I | Roscovitine |
| Various Cancer Cell Lines (average) | - | ~15 µM[2] |
| Non-small and small-cell lung cancer | ~50 µg/mL[4] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a widely used method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[6][7]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 5 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes (cells can be stored at -20°C for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel. At least 10,000 events should be acquired for each sample. The data is then analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.[6]
Western Blotting for Cell Cycle-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as cyclins and CDKs, following treatment with the inhibitors.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-pRb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Butyrolactone I or roscovitine for the desired time and concentration. Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the activity of purified CDK-cyclin complexes.[8][9]
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A)
-
Kinase assay buffer
-
Substrate (e.g., Histone H1 for CDK1, pRb fragment for CDK2)
-
[γ-³²P]ATP or a non-radioactive ATP analog and detection system
-
Butyrolactone I and roscovitine at various concentrations
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the purified CDK/cyclin complex, and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of Butyrolactone I or roscovitine to the reaction mixtures. Include a control with no inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP (or the non-radioactive equivalent).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detection of Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive methods: Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography, phosphorimaging, or using a phospho-specific antibody in a Western blot.[10][11] Alternatively, luminescent or fluorescent-based kinase assays that measure ATP consumption can be used.[12]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
Both Butyrolactone I and roscovitine are effective inhibitors of cell cycle progression, but their distinct target profiles offer different advantages depending on the research application. Butyrolactone I provides a more selective inhibition of CDK1 and CDK2, making it a useful tool for specifically studying the roles of these kinases in the G1/S and G2/M transitions. Roscovitine, with its broader CDK inhibition profile, may be more effective in inducing a more comprehensive cell cycle arrest and apoptosis in a wider range of cancer cell types. The choice between these two inhibitors will ultimately depend on the specific experimental goals, the cell system being used, and the desired downstream effects. The provided data and protocols should serve as a valuable resource for making an informed decision.
References
- 1. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
A Comparative Guide to Cell Synchronization: Exploring Alternatives to Butyrolactone I
For researchers, scientists, and drug development professionals seeking to synchronize cell populations for cell cycle analysis, Butyrolactone I has been a notable tool. However, a range of alternative methods, each with distinct mechanisms and advantages, offer viable and sometimes superior options for achieving potent and reversible cell cycle arrest. This guide provides an objective comparison of Butyrolactone I with prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Butyrolactone I, a specific inhibitor of cyclin-dependent kinases (CDKs), effectively arrests cells at both the G1/S and G2/M transitions by inhibiting the phosphorylation of key cell cycle regulators like the retinoblastoma protein (pRB) and histone H1.[1][2] While effective, its dual-phase arrest and potential off-target effects necessitate a careful consideration of alternative synchronization techniques. This guide explores chemical blockade methods, including other CDK inhibitors, DNA synthesis inhibitors, and microtubule poisons, providing a framework for comparison based on their performance in achieving high synchronization efficiency while maintaining cell viability.
Comparative Performance of Cell Synchronization Methods
The efficacy of various cell synchronization agents can be quantitatively assessed by measuring the percentage of cells arrested in the target phase of the cell cycle, typically determined by flow cytometry. The following table summarizes the performance of Butyrolactone I and its key alternatives based on published experimental data.
| Method/Agent | Target Cell Cycle Phase | Cell Type | Synchronization Efficiency (%) | Key Advantages | Potential Disadvantages |
| Butyrolactone I | G1/S and G2/M | Porcine Fetal Fibroblasts | 81.0 ± 5.8 (G1/S), 37.0 ± 6.8 (G2/M)[3] | Reversible; dual-phase arrest can be advantageous for certain studies. | Dual-phase arrest can complicate studies focused on a single phase; potential for off-target effects. |
| Aphidicolin | G1/S | Porcine Fetal Fibroblasts | 81.9 ± 4.9[3] | Highly specific for G1/S boundary; generally low toxicity.[1] | Can cause DNA damage with prolonged exposure.[4] |
| Nocodazole | G2/M | Human Pluripotent Stem Cells | >90[5] | Highly efficient for G2/M arrest; rapidly reversible.[6] | Can lead to mitotic defects if not used carefully.[7] |
| RO-3306 | G2/M | Various Cancer Cell Lines | >95[8] | Highly selective CDK1 inhibitor; potent G2/M arrest with rapid reversal.[8][9] | Efficacy can be cell-line dependent.[9] |
| Serum Deprivation | G0/G1 | Porcine Fetal Fibroblasts | 77.9 - 80.2[3] | Induces a quiescent state (G0); less chemically invasive. | Not effective for all cell types; can induce apoptosis with prolonged treatment.[3] |
| Double Thymidine Block | G1/S | HeLa Cells | >95 (into S phase upon release)[10] | Classic and effective method for G1/S synchronization. | Laborious and time-consuming.[11] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by each inhibitor is crucial for interpreting experimental results and avoiding unintended cellular perturbations.
Butyrolactone I and other CDK Inhibitors
Butyrolactone I exerts its effect by inhibiting the activity of cyclin-dependent kinases (CDKs), master regulators of the cell cycle. Specifically, it targets CDK1, CDK2, and CDK5.[1] By preventing the phosphorylation of substrates like the retinoblastoma protein (pRB) and histone H1, it blocks progression through the G1/S and G2/M checkpoints, respectively.[1][2] Other CDK inhibitors like RO-3306 offer higher specificity, with RO-3306 being a selective inhibitor of CDK1, leading to a more precise G2/M arrest.[8]
Signaling pathways for G1/S and G2/M transition inhibited by Butyrolactone I and RO-3306.
DNA Synthesis Inhibitors
Aphidicolin and thymidine block the cell cycle at the G1/S boundary by directly interfering with DNA replication. Aphidicolin is a reversible inhibitor of DNA polymerase α, preventing the initiation of DNA synthesis.[1] A double thymidine block works by creating an excess of thymidine triphosphate, which allosterically inhibits ribonucleotide reductase, leading to a depletion of dCTP and subsequent arrest of DNA synthesis.[4]
Mechanism of action for DNA synthesis inhibitors.
Microtubule Inhibitors
Nocodazole arrests cells in the G2/M phase by depolymerizing microtubules.[6] This disruption prevents the formation of the mitotic spindle, a critical structure for chromosome segregation, thereby activating the spindle assembly checkpoint and halting the cell cycle before anaphase.
Mechanism of microtubule inhibitors in arresting cells at G2/M.
Experimental Protocols
The following are generalized protocols for the application of these synchronization agents. Optimal concentrations and incubation times should be empirically determined for each cell line.
General Experimental Workflow
A generalized workflow for cell synchronization using chemical inhibitors.
Protocol 1: Synchronization with Butyrolactone I
-
Cell Seeding: Plate cells at a density that will not lead to confluence by the end of the experiment.
-
Treatment: Add Butyrolactone I to the culture medium at a final concentration of 10-100 µM.[3]
-
Incubation: Incubate the cells for 12-24 hours.
-
Release: To release the cells from the block, wash the cells twice with pre-warmed, drug-free medium and then add fresh complete medium.
-
Verification: Harvest cells at different time points after release to confirm synchronization by flow cytometry.
Protocol 2: Synchronization with Aphidicolin
-
Cell Seeding: Plate cells as described above.
-
Treatment: Add Aphidicolin to the culture medium at a final concentration of 1-5 µg/mL.[9]
-
Incubation: Incubate the cells for 16-24 hours.
-
Release: Wash the cells twice with drug-free medium and add fresh complete medium.
-
Verification: Analyze cell cycle distribution by flow cytometry at various time points post-release.
Protocol 3: Synchronization with Nocodazole
-
Cell Seeding: Plate cells to reach 50-60% confluency at the time of treatment.
-
Treatment: Add Nocodazole to the culture medium at a final concentration of 50-200 ng/mL.[12]
-
Incubation: Incubate for 12-18 hours.
-
Release: For release, gently wash the cells twice with drug-free medium and add fresh complete medium. Mitotic shake-off can also be used to collect arrested cells.
-
Verification: Confirm G2/M arrest and subsequent synchronous progression through the cell cycle using flow cytometry.
Protocol 4: Synchronization with RO-3306
-
Cell Seeding: Plate cells as previously described.
-
Treatment: Add RO-3306 to the culture medium at a final concentration of 5-10 µM.[8]
-
Incubation: Incubate the cells for 18-24 hours.
-
Release: Wash the cells twice with pre-warmed drug-free medium and add fresh complete medium.
-
Verification: Monitor cell cycle progression by flow cytometry after release from the G2/M block.
Conclusion
The choice of a cell synchronization method is critical and depends on the specific experimental goals, the cell type being used, and the desired cell cycle phase for arrest. While Butyrolactone I is a useful tool for inducing G1/S and G2/M arrest, alternatives such as the highly specific G1/S inhibitor aphidicolin, the potent G2/M arresting agent nocodazole, and the selective CDK1 inhibitor RO-3306 offer researchers a powerful and diverse toolkit. For studies requiring a quiescent state, serum deprivation remains a valuable, non-chemical option. By carefully considering the comparative data, mechanisms of action, and detailed protocols presented in this guide, researchers can select the most suitable method to achieve robust and reliable cell synchronization for their investigations into the intricate processes of the cell cycle.
References
- 1. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Cell Synchronization | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Butyrolactone I Treatment: A Comparative Guide for Researchers
For researchers and drug development professionals investigating cell cycle regulation and novel therapeutic strategies, Butyrolactone I presents a compelling subject of study. As a potent inhibitor of cyclin-dependent kinases (CDKs), its effects ripple through various cellular pathways, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive comparison of Butyrolactone I with other well-known CDK inhibitors, supported by experimental data and detailed protocols to aid in the validation of its downstream effects.
Mechanism of Action: A Competitive Inhibitor of CDKs
Butyrolactone I exerts its biological effects primarily by acting as an ATP-competitive inhibitor of several cyclin-dependent kinases, most notably CDK1 (also known as cdc2), CDK2, and CDK5.[1][2] By binding to the ATP pocket of these kinases, Butyrolactone I prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrests at the G1/S and G2/M transitions.[2] This inhibition of CDK activity triggers a cascade of downstream events, including the modulation of crucial cell cycle and apoptotic regulatory proteins.
Comparative Efficacy of CDK Inhibitors
To contextualize the potency of Butyrolactone I, the following table summarizes its half-maximal inhibitory concentrations (IC50) against key CDKs alongside those of other widely used CDK inhibitors: Flavopiridol, Roscovitine, and Palbociclib.
| Inhibitor | CDK1 (cdc2) IC50 (µM) | CDK2 IC50 (µM) | CDK5 IC50 (µM) | Primary Cell Cycle Arrest |
| Butyrolactone I | 0.65[1] | 1.38[1] | 0.17[1] | G1/S and G2/M[2] |
| Flavopiridol | ~0.1[3] | ~0.1[3] | Not widely reported | G1 and G2[4] |
| Roscovitine | 0.65[5] | 0.7[5] | 0.2[5] | G1 and G2/M[1] |
| Palbociclib | >10 (selective for CDK4/6)[6] | >10 (selective for CDK4/6)[6] | Not a primary target | G1[7] |
Downstream Effects on Cellular Pathways and Processes
Treatment with Butyrolactone I induces significant and measurable changes in several key cellular processes, primarily cell cycle progression and apoptosis. These effects are mediated by the modulation of downstream signaling pathways.
Cell Cycle Arrest
A primary consequence of CDK inhibition by Butyrolactone I is a halt in cell cycle progression. This can be quantified by analyzing the distribution of cells in different phases of the cell cycle.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| Control (Untreated) | Varies by cell line | Varies by cell line | Varies by cell line | - |
| Butyrolactone I | Increased | Decreased | Increased | [8] |
| Flavopiridol | Increased | Decreased | Increased | [4] |
| Roscovitine | Increased | Decreased | Increased | [1] |
| Palbociclib | Significantly Increased | Significantly Decreased | No significant change | [8] |
Note: Specific percentages vary depending on the cell line, concentration, and duration of treatment.
Induction of Apoptosis
Butyrolactone I treatment can lead to programmed cell death, or apoptosis. This is often characterized by changes in the expression of pro- and anti-apoptotic proteins and can be confirmed using methods like TUNEL assays. In pancreatic cancer cells with mutated p53, Butyrolactone I has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio and subsequent apoptosis.[2]
| Treatment | Effect on Bax Expression | Effect on Bcl-2 Expression | Resultant Apoptosis | Reference |
| Butyrolactone I | Upregulated | Downregulated | Induced | [2] |
| Flavopiridol | Upregulated | Downregulated | Induced | [9] |
| Roscovitine | Upregulated | Downregulated | Induced | [10] |
| Palbociclib | Variable | Variable | Can induce senescence | [8] |
Modulation of Signaling Pathways
Beyond direct cell cycle control, Butyrolactone I influences other signaling pathways. Notably, it has been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival. This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.
References
- 1. Bcl-2 Antibody - BSA Free (NB100-56098): Novus Biologicals [novusbio.com]
- 2. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bax Antibody | Cell Signaling Technology [cellsignal.com]
- 4. biocompare.com [biocompare.com]
- 5. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bax Antibody | Cell Signaling Technology [cellsignal.com]
Butyrolactone I Kinase Specificity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a small molecule inhibitor is paramount for predicting its cellular effects and potential therapeutic applications. This guide provides a detailed comparison of the kinase specificity of Butyrolactone I against other well-known kinase inhibitors, supported by experimental data and protocols.
Butyrolactone I is a selective, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] It plays a crucial role in cell cycle regulation by inhibiting the activity of key CDK complexes, leading to cell cycle arrest at the G1/S and G2/M transitions.[2][4][5] This targeted activity makes Butyrolactone I a valuable tool for cancer research and a potential candidate for therapeutic development.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Butyrolactone I and three other kinase inhibitors—Staurosporine, Flavopiridol, and Roscovitine—against a panel of kinases. This data allows for a direct comparison of their potency and selectivity.
| Kinase | Butyrolactone I IC50 (µM) | Staurosporine IC50 (nM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 0.65[6] | 9[7] | 30[8] | 0.65[9] |
| CDK2/cyclin A | 1.38[6] | - | 40[8] | 0.7[9] |
| CDK2/cyclin E | 0.66[6] | - | - | 0.7[9] |
| CDK4 | - | - | 20-40[8] | >100[10] |
| CDK5/p25 | 0.17[6] | - | - | 0.16[9] |
| CDK5/p35 | 0.22[6] | - | - | - |
| CDK6 | - | - | 60[8] | >100[10] |
| CDK9 | - | - | 20[8] | - |
| PKCα | - | 2[7] | >14,000[8] | - |
| PKA | Scarcely affects[1] | 15[7] | >14,000[8] | - |
| PKG | - | 18[7] | - | - |
| CaMKII | - | 20[11] | - | - |
| v-Src | - | 6[7] | - | - |
| MAPK (ERK1) | Scarcely affects[1] | - | >14,000[8] | 34[10] |
| EGFR | Scarcely affects[1] | - | >14,000[8] | - |
As the data indicates, Butyrolactone I demonstrates notable selectivity for the CDK family, particularly CDK1, CDK2, and CDK5.[6] In contrast, Staurosporine is a broad-spectrum kinase inhibitor with high potency against a wide range of kinases.[7][11] Flavopiridol also displays broad activity against CDKs, while Roscovitine shows selectivity for a subset of CDKs, similar to Butyrolactone I.[8][9][10]
Signaling Pathway Inhibition
Butyrolactone I and other CDK inhibitors exert their effects by interrupting the cell division cycle. The diagram below illustrates the key points of the cell cycle and where these inhibitors act.
References
- 1. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrolactone I, ATP-competitive cyclin-dependent kinase (CDK) inhibitor (CAS 87414-49-1) | Abcam [abcam.com]
- 3. Butyrolactone I | CDK | TargetMol [targetmol.com]
- 4. Butyrolactone I | CDK non-selective inhibitor | Hello Bio [hellobio.com]
- 5. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
Confirming Butyrolactone I Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of Butyrolactone I, a potent ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). We will explore its performance alongside other well-established CDK inhibitors, Flavopiridol and Roscovitine, and provide detailed experimental protocols and supporting data to aid in the selection of appropriate validation strategies.
Introduction to Butyrolactone I and its Targets
Butyrolactone I is a small molecule inhibitor that primarily targets CDK1, CDK2, and CDK5.[1] By competing with ATP for the kinase binding site, it effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest at the G1/S and G2/M transitions.[2] Its ability to induce apoptosis and modulate the expression of key cell cycle regulators like p21 and the Bax/Bcl-2 ratio makes it a valuable tool for cancer research. Understanding and confirming its engagement with these specific CDK targets within a cellular context is crucial for interpreting experimental results and for the development of novel therapeutics.
Comparative Analysis of CDK Inhibitors
To provide a clear comparison, the following table summarizes the in vitro inhibitory concentrations (IC50) of Butyrolactone I, Flavopiridol, and Roscovitine against their primary CDK targets.
| Inhibitor | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK5 IC50 (µM) |
| Butyrolactone I | 7 | 7 | 3 |
| Flavopiridol | ~0.065 | ~0.1 | Not widely reported |
| Roscovitine | 0.2 - 0.7 | 0.2 - 0.7 | 0.2 - 0.7 |
Note: IC50 values can vary depending on the specific assay conditions.[3][4][5]
Experimental Approaches to Confirm Target Engagement
Confirming that a small molecule interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery and chemical biology. Below, we detail and compare several key methodologies for validating the target engagement of Butyrolactone I and other CDK inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of Butyrolactone I, a comparator inhibitor (e.g., Flavopiridol, Roscovitine), or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., CDK1, CDK2) remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Expected Data:
| Treatment | Target Protein | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | CDK2 | 0 | Baseline melting temperature |
| Butyrolactone I (10 µM) | CDK2 | +3.5 | Stabilization indicates direct binding |
| Flavopiridol (1 µM) | CDK2 | +4.2 | Stronger stabilization suggests higher affinity |
| Roscovitine (5 µM) | CDK2 | +3.8 | Stabilization indicates direct binding |
(Note: The above ΔTm values are hypothetical and for illustrative purposes.)
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
CETSA Experimental Workflow
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that quantifies compound binding at a specific target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor.
Experimental Protocol:
-
Cell Transfection: Co-transfect cells with a vector encoding the target CDK fused to NanoLuc® luciferase and a suitable cyclin partner to ensure the formation of the active kinase complex.
-
Cell Plating: Plate the transfected cells in a multi-well plate.
-
Compound and Tracer Addition: Add the test compounds (Butyrolactone I, Flavopiridol, Roscovitine) at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
BRET Measurement: Incubate the cells and measure the BRET signal using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, can then be calculated.
Expected Data:
| Inhibitor | Target Protein | Intracellular IC50 (nM) |
| Butyrolactone I | CDK2/CycE | 850 |
| Flavopiridol | CDK2/CycE | 50 |
| Roscovitine | CDK2/CycE | 200 |
(Note: The above IC50 values are hypothetical and for illustrative purposes.)
dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10, color="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
Principle of NanoBRET Target Engagement Assay
Western Blot Analysis of Downstream Signaling
Assessing the phosphorylation status of known CDK substrates provides indirect but crucial evidence of target engagement. A reduction in the phosphorylation of these substrates following inhibitor treatment indicates successful inhibition of the upstream kinase. The Retinoblastoma protein (Rb) is a key substrate of CDK2 and its phosphorylation is a critical step for G1/S transition.
Experimental Protocol:
-
Cell Treatment: Treat cells with Butyrolactone I, Flavopiridol, or Roscovitine at various concentrations for a defined period.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated Rb (p-Rb) and total Rb.
-
Detection and Quantification: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-Rb to total Rb.
Expected Data:
| Inhibitor (Concentration) | p-Rb/Total Rb Ratio (Fold Change vs. Control) |
| Butyrolactone I (10 µM) | 0.4 |
| Flavopiridol (1 µM) | 0.2 |
| Roscovitine (5 µM) | 0.5 |
(Note: The above fold change values are hypothetical and for illustrative purposes.)
CDK2/Rb Signaling Pathway
Conclusion
Confirming the target engagement of Butyrolactone I in a cellular context is essential for the accurate interpretation of its biological effects. This guide has outlined and compared three robust methodologies: CETSA for direct binding verification, NanoBRET™ for quantitative intracellular affinity determination, and Western blotting for assessing downstream pathway modulation. By employing these techniques and comparing the results with those of other CDK inhibitors like Flavopiridol and Roscovitine, researchers can gain a comprehensive understanding of Butyrolactone I's mechanism of action and its potential as a therapeutic agent. The provided protocols and expected data formats serve as a practical resource for designing and executing these critical validation experiments.
References
- 1. Bovine oocytes treated prior to in vitro maturation with a combination of butyrolactone I and roscovitine at low doses maintain a normal developmental capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Butyrolactone 3: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount to laboratory safety and environmental responsibility. Butyrolactone 3 (CAS Number: 778649-18-6), a specific inhibitor of the histone acetyltransferase Gcn5, requires meticulous disposal procedures due to its chemical nature and potential hazards.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Essential Chemical Properties and Handling
This compound is a gamma-lactone derivative used in biomedical research.[1][3] Understanding its properties is the first step toward safe disposal. For instance, its solubility can inform the choice of solvent for dilution or cleaning procedures.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 13 mg/ml |
| DMSO | 14 mg/ml |
| Ethanol | 14 mg/ml |
| PBS (pH 7.2) | 2 mg/ml |
| Source: Cayman Chemical[1] |
Given its use in a laboratory setting, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices. This includes using personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and lab coats.[4][5] Work should be conducted in a well-ventilated area to avoid inhalation of any aerosols or vapors.[4][5]
Protocol for the Proper Disposal of this compound
The disposal of this compound must be treated as hazardous waste. Do not dispose of this material with household garbage or allow it to enter sewage systems.[4][6] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
- Identify all materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, containers).
- Segregate this compound waste from other laboratory waste streams to ensure proper handling.
2. Containerization:
- Place all this compound waste into a suitable, clearly labeled, and sealable hazardous waste container.
- The container must be compatible with the chemical properties of this compound and any solvents used.
- Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[4]
3. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the CAS number (778649-18-6) and any known hazard symbols (e.g., irritant, harmful).
- Indicate the approximate quantity and date of accumulation.
4. Temporary Storage:
- Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
- The storage area should be away from incompatible materials, such as strong oxidizers, acids, and bases.[7]
5. Final Disposal:
- Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[7]
- The primary recommended method of disposal for this type of chemical waste is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
- Alternatively, the material may be dissolved or mixed with a combustible solvent before incineration.[7]
- Always follow your institution's specific environmental health and safety (EHS) guidelines, as well as local, regional, and national regulations.[6]
6. Decontamination of Reusable Labware:
- Thoroughly rinse any reusable labware (e.g., glassware) that has come into contact with this compound.
- The initial rinsate should be collected and disposed of as hazardous waste.
- Subsequent rinses can be managed according to standard laboratory procedures for non-hazardous waste, provided the initial decontamination was thorough.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can effectively manage the disposal of this compound, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C9H12O4 | CID 10081070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p.globalsources.com [p.globalsources.com]
- 5. louisville.edu [louisville.edu]
- 6. ark-chem.co.jp [ark-chem.co.jp]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
